molecular formula C6H5Br2NO B2530176 (3,6-Dibromopyridin-2-yl)methanol CAS No. 1227601-31-1

(3,6-Dibromopyridin-2-yl)methanol

Cat. No.: B2530176
CAS No.: 1227601-31-1
M. Wt: 266.92
InChI Key: PFAYEBBXANMZEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3,6-Dibromopyridin-2-yl)methanol is a useful research compound. Its molecular formula is C6H5Br2NO and its molecular weight is 266.92. The purity is usually 95%.
BenchChem offers high-quality (3,6-Dibromopyridin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,6-Dibromopyridin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3,6-dibromopyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-4-1-2-6(8)9-5(4)3-10/h1-2,10H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFAYEBBXANMZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (3,6-Dibromopyridin-2-yl)methanol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of (3,6-Dibromopyridin-2-yl)methanol

(3,6-Dibromopyridin-2-yl)methanol is a key heterocyclic building block in modern medicinal chemistry. Its di-brominated pyridine core offers two distinct reaction sites, enabling sequential and regioselective functionalization. This dual reactivity makes it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of novel therapeutic agents. The presence of the hydroxymethyl group provides an additional point for modification or for influencing the molecule's physicochemical properties, such as solubility and hydrogen bonding capacity. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, its reactivity, and essential safety information for laboratory use.

Core Physicochemical Properties

(3,6-Dibromopyridin-2-yl)methanol is a solid at room temperature, with properties that make it a versatile reagent in organic synthesis. A summary of its key characteristics is presented below.

PropertyValueSource(s)
CAS Number 1227601-31-1[1][2]
Molecular Formula C₆H₅Br₂NO[1]
Molecular Weight 266.92 g/mol [1]
Physical Form Solid
Storage Temperature 4°C

Synthesis of (3,6-Dibromopyridin-2-yl)methanol: A Detailed Protocol

The synthesis of (3,6-Dibromopyridin-2-yl)methanol is most commonly achieved through the reduction of the corresponding aldehyde, 3,6-dibromopyridine-2-carbaldehyde. Sodium borohydride (NaBH₄) in a protic solvent like methanol is the reagent of choice for this transformation due to its mildness, selectivity for aldehydes and ketones, and operational simplicity.[3][4][5]

Reaction Principle: Nucleophilic Hydride Addition

The core of this synthesis is the nucleophilic addition of a hydride ion (H⁻) from sodium borohydride to the electrophilic carbonyl carbon of the aldehyde.[3] The resulting alkoxide intermediate is then protonated by the methanol solvent during the reaction or by an aqueous workup to yield the primary alcohol.

Experimental Protocol

Materials:

  • 3,6-dibromopyridine-2-carbaldehyde

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,6-dibromopyridine-2-carbaldehyde (1.0 eq) in anhydrous methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice bath and stir the solution until the temperature equilibrates to 0-5°C. This is crucial to moderate the reaction rate and prevent potential side reactions.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions over 10-15 minutes. The addition is done portion-wise to control the effervescence (hydrogen gas evolution) that occurs as the borohydride reacts with the methanol.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

  • Quenching: Once the reaction is complete, carefully quench the excess sodium borohydride by slowly adding deionized water.

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with deionized water and then with brine. The brine wash helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (3,6-Dibromopyridin-2-yl)methanol.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve Aldehyde in Methanol cool Cool to 0-5°C dissolve->cool add_nabh4 Add NaBH₄ (portion-wise) cool->add_nabh4 stir_cold Stir at 0-5°C add_nabh4->stir_cold stir_rt Stir at Room Temp stir_cold->stir_rt quench Quench with Water stir_rt->quench evaporate Evaporate Methanol quench->evaporate extract Extract with Ethyl Acetate evaporate->extract wash Wash with Water & Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product Pure (3,6-Dibromopyridin-2-yl)methanol purify->final_product

Caption: Synthesis Workflow for (3,6-Dibromopyridin-2-yl)methanol.

Chemical Reactivity and Applications in Medicinal Chemistry

The synthetic utility of (3,6-Dibromopyridin-2-yl)methanol stems from the differential reactivity of the two bromine atoms, allowing for selective functionalization. The bromine at the 6-position is generally more susceptible to nucleophilic substitution and cross-coupling reactions than the bromine at the 3-position. This difference can be exploited to introduce diverse substituents in a controlled manner.

Suzuki-Miyaura Cross-Coupling

One of the most powerful applications of this building block is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[6] This reaction forms a new carbon-carbon bond by coupling the bromopyridine with an organoboron species, such as a boronic acid or a boronic ester.[7] By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve either mono- or diarylation.[6]

Typical Conditions for Mono-arylation at the 6-position:

  • Catalyst: Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as SPhos.

  • Base: A moderately strong base like K₃PO₄.

  • Solvent: A mixture of an organic solvent (e.g., toluene or dioxane) and water.

  • Temperature: Elevated temperatures, typically around 100°C.

This selective mono-functionalization is critical in drug development for generating libraries of analogues for structure-activity relationship (SAR) studies. The remaining bromine at the 3-position can then be subjected to a second, different coupling reaction to introduce further molecular diversity.

Caption: Suzuki-Miyaura reaction with (3,6-Dibromopyridin-2-yl)methanol.

Analytical Characterization

A crucial aspect of working with (3,6-Dibromopyridin-2-yl)methanol is its proper analytical characterization to confirm its identity and purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The two aromatic protons should appear as doublets due to coupling with each other. The methylene protons (CH₂) adjacent to the alcohol will likely appear as a singlet, or a doublet if coupled to the hydroxyl proton, which can be confirmed by a D₂O exchange experiment. The hydroxyl proton itself will appear as a broad singlet.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts will be characteristic of a di-brominated pyridine ring and a primary alcohol. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[8]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Due to the presence of two bromine atoms, the mass spectrum will exhibit a characteristic isotopic pattern (a triplet of peaks) for the molecular ion, which is a definitive indicator of a di-brominated species.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group.

Safety and Handling

(3,6-Dibromopyridin-2-yl)methanol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9]

  • GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

(3,6-Dibromopyridin-2-yl)methanol is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its di-brominated pyridine core allows for selective and sequential functionalization, making it a powerful tool in the arsenal of medicinal chemists. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in the laboratory.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • PubChem. (3-Bromopyridin-2-yl)methanol. Retrieved from [Link]

  • Unknown. (2020). Experimental Procedures Alkyl Alcohol to Alkyl Bromide. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • EMD Millipore. (n.d.). Methanol LC-MS Grade For Liquid Chromatography-Mass Spectrometry OmniSolv. Retrieved from [Link]

  • ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]

  • NROChemistry. (2025). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of... Retrieved from [Link]

  • Unknown. (n.d.). Flow Chemistry in Organic Synthesis 14. Retrieved from [Link]

  • Unknown. (n.d.). 1H NMR 2 0.4 2 3 6 13C{1H} NMR. Retrieved from [Link]

  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Setamdideh, D. (n.d.). Rapid and Efficient Reduction of Nitroarenes to Their Corresponding Amines with Promotion of NaBH4/NiCl2·6H2O System in Aqueous CH3CN. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction - Chem 115. Retrieved from [Link]

  • Environmental Protection Agency. (2025). (4-Bromopyridin-2-yl)methanol Properties. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from [Link]

  • Catalyst University. (2018, January 21). Introduction to Reductions & Sodium Borohydride (Theory & Problems). [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol.
  • Al-Bayati, F. I. H., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules, 27(21), 7500. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Solubility and Stability of (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the solubility and stability of (3,6-Dibromopyridin-2-yl)methanol. As a key building block in synthetic chemistry, a thorough understanding of its physicochemical properties is paramount for its effective use in research and development, particularly in the synthesis of pharmaceutical intermediates and novel materials.[1][2] This guide moves beyond mere data presentation to explain the causality behind experimental design, ensuring that the described protocols are robust and self-validating.

Core Physicochemical Properties

(3,6-Dibromopyridin-2-yl)methanol is a substituted pyridine derivative. The presence of two bromine atoms significantly influences the electron density of the pyridine ring, while the methanol group provides a reactive site for further functionalization.[1] These structural features are the primary determinants of its solubility and stability profile.

Table 1: Chemical Identifiers and Physical Properties

Property Value Source
CAS Number 1227601-31-1 [3][4]
Molecular Formula C₆H₅Br₂NO [3]
Molecular Weight 266.92 g/mol
Physical Form Solid [3]
InChI Key PFAYEBBXANMZEZ-UHFFFAOYSA-N [3]

| Storage Temperature | 4°C |[3] |

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a critical parameter that influences reaction kinetics, purification strategies, and its potential for formulation. The structure of (3,6-Dibromopyridin-2-yl)methanol—containing both a hydrophilic alcohol moiety and a lipophilic dibrominated aromatic core—suggests a nuanced solubility profile.

Theoretical Assessment and Solvent Selection Rationale

The molecule's polarity is mixed. The hydroxyl group can act as a hydrogen bond donor and acceptor, favoring solubility in polar protic solvents like methanol and ethanol. The pyridine nitrogen can also accept hydrogen bonds. Conversely, the bulky, electron-withdrawing bromine atoms and the aromatic ring contribute to significant lipophilicity, suggesting solubility in polar aprotic and some nonpolar organic solvents. Solubility in aqueous media is expected to be low, a common trait for related brominated pyridines.[5]

For experimental determination, a range of solvents should be screened to establish a comprehensive profile. The choice of solvents listed in Table 2 is based on their common use in organic synthesis and drug development, spanning the full polarity spectrum.

Qualitative Solubility Predictions

The following table provides an estimated qualitative solubility profile. It must be emphasized that these are predictions based on chemical structure and principles; experimental verification is essential.

Table 2: Predicted Qualitative Solubility in Common Solvents

Solvent Solvent Type Predicted Solubility Rationale
Water Polar Protic Sparingly Soluble / Insoluble Hydrophilic -OH is offset by the large hydrophobic dibromopyridine core.
Methanol / Ethanol Polar Protic Soluble Hydrogen bonding with the -OH group and pyridine nitrogen is favorable.
Dimethyl Sulfoxide (DMSO) Polar Aprotic Soluble High polarity and ability to solvate a wide range of compounds.
N,N-Dimethylformamide (DMF) Polar Aprotic Soluble Strong polar solvent capable of disrupting intermolecular forces.
Acetonitrile (ACN) Polar Aprotic Moderately Soluble Intermediate polarity may be sufficient for solvation.
Tetrahydrofuran (THF) Polar Aprotic Moderately Soluble Ethereal oxygen can interact with the solute, but overall polarity is lower.
Dichloromethane (DCM) Nonpolar Sparingly Soluble May be sufficient to dissolve the lipophilic portion, but lacks strong H-bonding.
Toluene Nonpolar Sparingly Soluble / Insoluble Aromatic stacking may offer some interaction, but polarity is very low.

| Hexane | Nonpolar | Insoluble | Lacks the polarity required to overcome the crystal lattice energy of the solid. |

Experimental Protocol: Solubility Determination via Shake-Flask Method

This protocol describes a robust, self-validating method to quantitatively determine the solubility of (3,6-Dibromopyridin-2-yl)methanol. The cornerstone of this method is allowing the system to reach equilibrium, ensuring the solvent is truly saturated.

Methodology:

  • Preparation: Add an excess amount of solid (3,6-Dibromopyridin-2-yl)methanol to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The excess solid is crucial to ensure saturation is achieved and maintained.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C) for a minimum of 24 hours. This duration is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. For a more rapid and complete separation, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 10 minutes).

  • Sample Collection: Carefully withdraw a small aliquot of the supernatant. This step is critical; avoid disturbing the solid pellet at the bottom.

  • Filtration: Filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF, chosen for solvent compatibility) to remove any remaining microscopic particulates. This ensures the analyzed sample represents only the dissolved compound.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV. The concentration is determined by comparing the peak area to a pre-established standard calibration curve.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)

Visualization: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_sample Sampling & Analysis A Add Excess Solid to Known Volume of Solvent B Agitate at Constant Temp for 24 hours A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Sample D->E F Quantify via HPLC-UV against Calibration Curve E->F

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Stability Profile and Potential Degradation Pathways

Assessing the chemical stability of (3,6-Dibromopyridin-2-yl)methanol is crucial for defining appropriate storage conditions, predicting shelf-life, and understanding potential incompatibilities in reaction mixtures or formulations. Forced degradation studies are an essential tool to identify likely degradation pathways.

Predicted Chemical Instabilities
  • Oxidative Degradation: The primary alcohol group is susceptible to oxidation, potentially forming the corresponding aldehyde or carboxylic acid. Strong oxidizing agents should be avoided during storage and handling.

  • Photostability: Aromatic halides, particularly bromo- and iodo-substituted compounds, can be sensitive to light, especially in the UV spectrum. The C-Br bond may undergo homolytic cleavage to form radical species, leading to decomposition.[6] Amber vials and protection from light are recommended.

  • pH Sensitivity:

    • Acidic Conditions: The pyridine nitrogen is basic and will be protonated in acidic media. While this may increase aqueous solubility, strong acidic conditions at elevated temperatures could promote side reactions.

    • Basic Conditions: Strong bases could potentially deprotonate the hydroxyl group, forming an alkoxide. This may not lead to degradation on its own but could increase susceptibility to oxidation.

  • Thermal Stability: The compound is a solid, suggesting reasonable thermal stability at ambient temperatures. However, like most complex organic molecules, it will decompose at elevated temperatures. A thermogravimetric analysis (TGA) would be required to determine the precise decomposition temperature.

Experimental Protocol: Forced Degradation Study

This protocol outlines a systematic approach to investigate the stability of the compound under various stress conditions, which is fundamental for developing stability-indicating analytical methods.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of (3,6-Dibromopyridin-2-yl)methanol in a suitable solvent (e.g., 50:50 Acetonitrile:Water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense aliquots of the stock solution into separate vials for each stress condition.

    • Acid Hydrolysis: Add an equal volume of 1N HCl.

    • Base Hydrolysis: Add an equal volume of 1N NaOH.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂.

    • Control: Add an equal volume of the solvent (e.g., water).

  • Thermal Stress:

    • Place one set of acidic, basic, oxidative, and control vials in a water bath at 60°C for 24 hours.

    • Keep a parallel set at room temperature.

    • For solid-state thermal stress, place the neat compound in an oven at a set temperature (e.g., 80°C).

  • Photolytic Stress:

    • Expose a solution and a sample of the solid compound to a light source that provides both UV and visible light (e.g., in a photostability chamber). A common exposure level is 1.2 million lux hours and 200 watt hours/square meter.

    • Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed sample.

  • Sample Analysis:

    • At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot from each vial.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method (e.g., a gradient method capable of separating the parent peak from any new peaks).

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage degradation of the parent compound.

    • Identify the conditions under which the compound is unstable.

    • The appearance of new peaks indicates the formation of degradation products. LC-MS analysis can be employed for their structural elucidation.[7]

Visualization: Forced Degradation Study Workflow

G cluster_stress Apply Stress Conditions A Prepare Stock Solution (1 mg/mL) B Acidic (1N HCl) A->B C Basic (1N NaOH) A->C D Oxidative (3% H₂O₂) A->D E Thermal (60°C) A->E F Photolytic (UV/Vis Light) A->F G Analyze Samples at Time Points (e.g., 0, 2, 8, 24h) B->G C->G D->G E->G F->G H Neutralize (if needed) and Inject into HPLC-UV/MS G->H I Assess Stability: - Calculate % Degradation - Identify Degradants H->I

Caption: Workflow for a comprehensive forced degradation study.

Conclusion

(3,6-Dibromopyridin-2-yl)methanol is a compound with a predictable yet important solubility and stability profile. It is expected to be readily soluble in polar organic solvents such as DMSO, DMF, and alcohols, but poorly soluble in water and nonpolar hydrocarbons. Its primary stability liabilities are likely related to oxidation of the alcohol group and potential photodecomposition due to the carbon-bromine bonds. For optimal use, the compound should be stored at refrigerated temperatures, protected from light, and kept away from strong oxidizing agents. The experimental protocols provided in this guide offer a robust framework for researchers to quantitatively determine these properties, enabling more efficient process development, formulation, and synthesis.

References

  • The Chemical Properties and Versatile Applications of 2,5-Dibromopyridine. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Technical Guide: Chemical Properties of 3,5-Dibromopyridine-d3. (2025). Benchchem.
  • 2,5-Dibromopyridine | C5H3Br2N | CID 69353. (2025). PubChem. Retrieved February 15, 2026, from [Link]

  • 3,5-Dibromopyridine | C5H3Br2N | CID 69369. (n.d.). PubChem. Retrieved February 15, 2026, from [Link]

  • MSDS of (3-Bromopyridin-2-yl)methanol. (2019). Capot Chemical Co., Ltd.
  • (3-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 14022521. (2025). PubChem. Retrieved February 15, 2026, from [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals.
  • Aldrich 554146 - SAFETY D
  • Taylor, B. F., & Amador, J. A. (1988). Metabolism of pyridine compounds by phthalate-degrading bacteria. Applied and Environmental Microbiology, 54(10), 2342-2344.
  • 1227601-31-1|(3,6-Dibromopyridin-2-yl)methanol. (n.d.). BLDpharm.
  • Pyridine. (n.d.). In Wikipedia. Retrieved February 15, 2026, from [Link]

  • Description and Solubility. (n.d.). D.
  • Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. (2024). PMC - NIH.
  • An overview on Common Organic Solvents and their Toxicity. (n.d.).
  • (6-Bromopyridin-2-yl)methanol | C6H6BrNO | CID 3517811. (2025). PubChem.
  • Pyridine methanol chlorinations. (n.d.).
  • Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. (n.d.).
  • (4-Bromopyridin-2-yl)methanol Properties. (n.d.). EPA. Retrieved February 15, 2026, from [Link]

  • Stability and reactivity of alkylidene dihydropyridines. (n.d.). RSC Publishing.
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020).
  • (6-BROMOPYRIDIN-2-YL)METHANOL | CAS 33674-96-3. (n.d.).

Sources

Commercial availability and suppliers of (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,6-Dibromopyridin-2-yl)methanol (CAS: 1227601-31-1 ) is a critical heterocyclic building block in modern drug discovery. Its value lies in its unique substitution pattern: the 3,6-dibromo motif allows for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) at two distinct electronic positions, while the 2-hydroxymethyl group serves as a versatile handle for further functionalization (oxidation, etherification, or conversion to a leaving group).

This guide provides a technical analysis of the compound's commercial landscape, synthesis routes, quality criteria, and procurement strategies.[1] It is designed to assist researchers in sourcing high-quality material and understanding the chemical context of this intermediate.

Part 1: Technical Profile & Chemical Identity

1.1 Chemical Identity
ParameterSpecification
Chemical Name (3,6-Dibromopyridin-2-yl)methanol
CAS Number 1227601-31-1
Synonyms 3,6-Dibromo-2-(hydroxymethyl)pyridine; (3,6-Dibromo-2-pyridinyl)methanol
Molecular Formula C₆H₅Br₂NO
Molecular Weight 266.92 g/mol
MDL Number MFCD16606961
Physical Form Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen recommended)
1.2 Structural Significance in Drug Design

The 3,6-dibromo substitution pattern is electronically differentiated:

  • C6 Position: More electron-deficient and less sterically hindered. It typically undergoes oxidative addition faster in Pd-catalyzed cross-couplings, allowing for regieroselective functionalization.

  • C3 Position: More sterically crowded (adjacent to the hydroxymethyl group) and less reactive, often requiring higher temperatures or specialized ligands for coupling.

  • C2-Methanol: A "linchpin" functional group. It is often converted to an aldehyde (for reductive amination) or a halide (for alkylation), serving as the attachment point to a core scaffold.

Part 2: Synthesis & Manufacturing Context[4]

Understanding the synthesis routes is crucial for assessing impurity profiles in commercial batches. Two primary industrial routes are utilized.[2]

2.1 Route A: Reduction of 3,6-Dibromopicolinic Acid

This is the most common route for high-purity batches.

  • Precursor: 3,6-Dibromopicolinic acid (or its methyl ester).

  • Reagent: Sodium Borohydride (NaBH₄) with CaCl₂ activation, or Lithium Aluminum Hydride (LiAlH₄).

  • Impurity Risk: Residual boron/aluminum salts; over-reduction (de-bromination) if conditions are too harsh.

2.2 Route B: Oxidation of 3,6-Dibromo-2-methylpyridine

Used when the methyl precursor (CAS 39919-65-8) is more accessible.

  • Precursor: 3,6-Dibromo-2-methylpyridine.

  • Method:

    
    -oxide formation followed by Boekelheide rearrangement (acetic anhydride) and hydrolysis.
    
  • Impurity Risk: Residual

    
    -oxide; acetates; lower yield compared to reduction.
    
2.3 Synthesis Workflow Diagram

SynthesisRoutes Start1 3,6-Dibromopicolinic Acid (Precursor A) Step1 Reduction (NaBH4/CaCl2 or LiAlH4) Start1->Step1 Start2 3,6-Dibromo-2-methylpyridine (Precursor B) Step2a N-Oxidation (mCPBA) Start2->Step2a Product (3,6-Dibromopyridin-2-yl)methanol CAS: 1227601-31-1 Step1->Product Impurity1 Impurity Risk: Des-bromo byproducts Step1->Impurity1 Step2b Boekelheide Rearrangement (Ac2O -> Hydrolysis) Step2a->Step2b Impurity2 Impurity Risk: Residual N-Oxide Step2a->Impurity2 Step2b->Product

Caption: Primary industrial synthesis pathways for (3,6-Dibromopyridin-2-yl)methanol showing precursor-specific impurity risks.

Part 3: Commercial Landscape & Suppliers

The supply chain for CAS 1227601-31-1 is dominated by contract research organizations (CROs) and catalog suppliers, primarily based in China, with global distribution hubs.

3.1 Key Suppliers (Verified Listings)

Note: "Stock" status fluctuates. Always confirm current inventory.

Supplier TierCompany NameTypical Pack SizeRole
Tier 1 (Global Dist.) Sigma-Aldrich (Merck) 100mg - 1gDistributor (often via ChemScene). High reliability, higher cost.
Tier 1 (Global Dist.) BLD Pharm 1g - 100gMajor stockist. Good balance of cost/speed. Frequent stock.
Tier 2 (Specialist) ChemScene 250mg - 5gStrong in heterocyclic building blocks.
Tier 2 (Specialist) Combi-Blocks 1g - 25gExcellent for US-based rapid delivery of building blocks.
Tier 3 (Bulk/Source) Bide Pharmatech 10g - 1kgPrimary manufacturer source. Best for scale-up pricing.
Tier 3 (Bulk/Source) Jinan LuoHe kg scaleCustom synthesis and bulk manufacturing.
3.2 Procurement Strategy
  • Discovery Phase (<5g): Prioritize BLD Pharm or Combi-Blocks . The speed of delivery outweighs the higher unit cost.

  • Scale-Up Phase (>100g): Engage Bide Pharmatech or Pharmaffiliates . Request a specific batch Certificate of Analysis (COA) before purchase to check for "des-bromo" impurities (monobromo species) which are difficult to separate later.

Part 4: Quality Assurance & Handling Protocol

4.1 Critical Quality Attributes (CQA)

When reviewing a COA, scrutinize these specific parameters:

  • Purity (HPLC): Must be ≥97% .

    • Watchout: Look for peaks at Relative Retention Times (RRT) of ~0.8 or 1.2, which often correspond to monobromo impurities (3-bromo or 6-bromo analogs).

  • H-NMR: Confirm the integration of the aromatic protons.

    • Diagnostic: Two doublets in the aromatic region (approx 7.5 - 8.0 ppm) with a coupling constant (

      
      ) of ~8 Hz. Loss of this pattern indicates debromination.
      
  • Water Content (Karl Fischer): Should be <0.5% . High moisture can interfere with subsequent water-sensitive coupling reactions (e.g., using organolithiums).

4.2 Handling & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: The compound is stable in air for short periods but should be stored under Argon or Nitrogen for long-term storage to prevent slow oxidation of the alcohol to the aldehyde.

  • Safety: Classified as Irritant (H315, H319, H335) . Use standard PPE.

4.3 Procurement Decision Logic

ProcurementLogic Start Need CAS 1227601-31-1 Quantity Quantity Required? Start->Quantity Small < 5 Grams (Discovery) Quantity->Small Low Vol Bulk > 100 Grams (Process/Scale-up) Quantity->Bulk High Vol Tier1 Select Tier 1/2 Supplier (BLD Pharm, Combi-Blocks) Small->Tier1 Tier3 Select Tier 3 Supplier (Bide, Custom Synthesis) Bulk->Tier3 Order Place Order Tier1->Order Check Request Batch COA Check: HPLC >97% Tier3->Check Check->Order Pass Reject Reject Batch (Risk of regioisomers) Check->Reject Fail

Caption: Decision tree for sourcing (3,6-Dibromopyridin-2-yl)methanol based on scale and quality requirements.

References

  • Sigma-Aldrich. (3,6-Dibromopyridin-2-yl)methanol Product Page. Retrieved from

  • BLD Pharm. Product Specifications for CAS 1227601-31-1. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 1227601-31-1. Retrieved from

  • Google Patents. Patent AU2021209334A1: Carbamoyloxymethyl triazole cyclohexyl acids as LPA antagonists (Cites use of 1227601-31-1 as intermediate). Retrieved from

  • ChemGuide. Reduction of Carboxylic Acids with LiAlH4 (General Methodology for Route A). Retrieved from

Sources

The Versatile Virtuoso: A Technical Guide to the Applications of (3,6-Dibromopyridin-2-yl)methanol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(3,6-Dibromopyridin-2-yl)methanol , a strategically functionalized pyridine derivative, has emerged as a powerful and versatile building block in the synthetic chemist's arsenal. Its unique arrangement of two bromine atoms and a hydroxymethyl group on the pyridine core provides a rich platform for a diverse array of chemical transformations. This guide offers an in-depth exploration of the synthetic potential of this reagent, focusing on its applications in palladium-catalyzed cross-coupling reactions and the construction of complex heterocyclic frameworks, which are of paramount importance in the fields of medicinal chemistry and materials science.[1][2]

A Multifaceted Building Block: Unlocking Synthetic Diversity

The reactivity of (3,6-Dibromopyridin-2-yl)methanol is primarily dictated by the presence of two distinct bromine atoms at the C3 and C6 positions of the pyridine ring. These halogens serve as excellent handles for a variety of palladium-catalyzed cross-coupling reactions, allowing for the sequential and regioselective introduction of new carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group at the C2 position offers a further point of diversification, enabling subsequent functionalization or participation in cyclization reactions to construct fused ring systems.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Complexity

(3,6-Dibromopyridin-2-yl)methanol is an ideal substrate for a range of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations are fundamental to modern organic synthesis, enabling the efficient construction of complex molecular architectures from simple precursors.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds with Precision

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, allows for the coupling of (3,6-Dibromopyridin-2-yl)methanol with a wide variety of aryl and heteroaryl boronic acids or esters.[3][4][5] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals and organic materials. The differential reactivity of the two bromine atoms can, in principle, allow for selective mono- or di-arylation by carefully controlling the reaction conditions.

General Experimental Protocol for Suzuki-Miyaura Coupling:

A mixture of (3,6-Dibromopyridin-2-yl)methanol (1.0 eq.), the desired arylboronic acid (1.2-2.4 eq.), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.) in a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product purified by column chromatography.

EntryArylboronic AcidCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O9012[Data not available for this specific substrate, typical yields for similar substrates are in the range of 70-95%]
24-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃ (3)Toluene/H₂O1008[Data not available for this specific substrate, typical yields for similar substrates are in the range of 65-90%]

Note: The yields presented are typical for Suzuki-Miyaura reactions of bromopyridines and are for illustrative purposes. Specific optimization for (3,6-Dibromopyridin-2-yl)methanol is recommended.

Fig. 2: Simplified Mechanism of the Sonogashira Coupling Reaction.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the coupling of (3,6-Dibromopyridin-2-yl)methanol with a wide range of primary and secondary amines. [6][7][8]This reaction is of great significance in medicinal chemistry, as the resulting aminopyridines are prevalent in a vast number of biologically active compounds.

General Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of (3,6-Dibromopyridin-2-yl)methanol (1.0 eq.), an amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) with a suitable phosphine ligand (e.g., BINAP, Xantphos, or RuPhos) (1-5 mol%), and a strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up, and the product is purified by chromatography.

EntryAminePd Catalyst/Ligand (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃/BINAP (2/4)NaOtBu (1.5)Toluene10016[Data not available for this specific substrate, typical yields for similar substrates are in the range of 60-88%] [9]
2AnilinePd(OAc)₂/Xantphos (3/6)Cs₂CO₃ (2.0)Dioxane11024[Data not available for this specific substrate, typical yields for similar substrates are in the range of 70-95%]

Note: The yields presented are typical for Buchwald-Hartwig aminations of bromopyridines and are for illustrative purposes. Specific optimization for (3,6-Dibromopyridin-2-yl)methanol is recommended.

Fig. 3: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.

Gateway to Fused Heterocycles: Intramolecular Cyclization Strategies

The strategic placement of the hydroxymethyl group at the C2 position, adjacent to a site of potential functionalization (C3), makes derivatives of (3,6-Dibromopyridin-2-yl)methanol excellent precursors for the synthesis of fused heterocyclic systems such as furopyridines and thienopyridines. [10][11][12]These scaffolds are present in numerous biologically active natural products and pharmaceuticals.

Synthesis of Furopyridines

Following a Sonogashira coupling to introduce an alkynyl substituent at the C3 position, the resulting 2-(hydroxymethyl)-3-alkynylpyridine can undergo an intramolecular cyclization to afford a furopyridine ring system. This cyclization can be promoted by various catalysts, including transition metals or strong bases.

Fig. 4: General Strategy for the Synthesis of Furopyridines.

Synthesis of Thienopyridines

Similarly, thienopyridine derivatives can be accessed from (3,6-Dibromopyridin-2-yl)methanol. One potential route involves the conversion of the hydroxymethyl group to a thiol, followed by a cross-coupling reaction to introduce a vinyl group at the C3 position. Subsequent intramolecular cyclization would then yield the desired thienopyridine scaffold. [13][14][15]

Applications in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. [1][16][17][18]The ability to functionalize the pyridine ring of (3,6-Dibromopyridin-2-yl)methanol with a wide range of substituents through the aforementioned cross-coupling reactions makes it an invaluable tool for the generation of compound libraries for drug discovery programs. The resulting substituted 2-(hydroxymethyl)pyridine derivatives can be screened for a variety of biological activities, including kinase inhibition, anti-inflammatory, and anti-cancer properties.

Conclusion

(3,6-Dibromopyridin-2-yl)methanol stands as a testament to the power of strategic molecular design. Its unique combination of reactive handles allows for a remarkable degree of synthetic flexibility, enabling access to a wide array of complex and valuable molecules. From the precise construction of C-C and C-N bonds via palladium catalysis to the elegant formation of fused heterocyclic systems, this versatile building block offers a wealth of opportunities for innovation in organic synthesis, drug discovery, and materials science. As researchers continue to explore its reactivity, the full potential of (3,6-Dibromopyridin-2-yl)methanol is yet to be fully realized, promising exciting new discoveries in the years to come.

References

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [URL not available]
  • The Role of 2-(Hydroxymethyl)pyridine in Pharmaceutical Drug Development. (n.d.). [URL not available]
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (n.d.). PMC. [URL not available]
  • Pyridine: the scaffolds with significant clinical diversity. (n.d.). PMC. [URL not available]
  • synthesis of new mercaptopyrimidines and thienopyrimidines. (2025).
  • Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. (2024). MDPI. [URL not available]
  • Elaboration of Furopyridine Scaffolds. (2025).
  • FUROPYRIDINES. SYNTHESIS AND PROPERTIES. (n.d.). Semantic Scholar. [URL not available]
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). AWS. [URL not available]
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (n.d.). [URL not available]
  • Bioactive molecules with pyridin-2(1H)-one fragment. (n.d.).
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC. [URL not available]
  • Thienopyridines: Synthesis, Properties, and Biological Activity. (n.d.).
  • Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.). [URL not available]
  • New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. (n.d.). RSC Publishing. [URL not available]
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).
  • Sonogashira coupling reaction of aryl halides with phenylacetylene. (n.d.).
  • Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.).
  • Sonogashira coupling reactions of phenylacetylene and aryl halides. (n.d.).
  • Structures of furopyridines derivatives with important biological... (n.d.).
  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. [URL not available]
  • Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. (n.d.). PMC. [URL not available]
  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2024). PMC. [URL not available]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). [URL not available]
  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calcul
  • Sonogashira Coupling. (2024). Chemistry LibreTexts. [URL not available]
  • The Suzuki coupling reaction of arylbromides with phenylboronic acid. (n.d.).
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC. [URL not available]

Sources

Safety and handling precautions for (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical safety, handling, and operational protocols for (3,6-Dibromopyridin-2-yl)methanol , a critical halogenated heterocyclic building block used in pharmaceutical synthesis.

CAS Number: 1227601-31-1 Formula: C₆H₅Br₂NO Molecular Weight: 266.92 g/mol Physical State: Solid (typically off-white to pale yellow powder)

Part 1: Executive Summary & Application Context

(3,6-Dibromopyridin-2-yl)methanol is a bifunctional pyridine scaffold featuring two distinct bromine handles (positions 3 and 6) and a hydroxymethyl group (position 2). In drug discovery, it serves as a linchpin for fragment-based drug design (FBDD) , particularly in the synthesis of 2,6-diaminopyridine derivatives targeting amyloid proteins and ocular disease pathways.

The Safety Paradox: While often classified as "Harmful" (Category 4) rather than "Fatal" (Category 1/2), this compound possesses the lipophilicity of a halogenated aromatic and the reactivity of a benzyl-like alcohol. This combination facilitates rapid dermal absorption and potential metabolic activation, necessitating handling protocols that exceed standard "Warning" label requirements.

Part 2: Hazard Architecture & Risk Assessment

GHS Classification & Signal Word

Signal Word: WARNING (Treat as DANGER in solution)

Hazard ClassCodeDescriptionMechanism of Action
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Pyridine ring intercalation; metabolic release of bromide ions.
Skin Irritation H315 Causes skin irritation.[1][2]Lipophilic penetration of the stratum corneum leading to local dermatitis.
Eye Irritation H319 Causes serious eye irritation.[1]Mucous membrane desiccation and chemical abrasion.
STOT - Single Exp. H335 May cause respiratory irritation.[1]Inhalation of dusts triggers bronchial inflammation.
The "Hidden" Hazards (Non-GHS)
  • Sensitization Potential: Halogenated pyridines are known sensitizers. Repeated low-level exposure can lead to hypersensitivity.

  • Reaction Runaway: The hydroxymethyl group is susceptible to oxidation. In the presence of strong oxidizers (e.g., Dess-Martin Periodinane, PCC), this compound can generate significant heat.

  • Decomposition: Thermal decomposition releases Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) , creating a corrosive toxic cloud.

Part 3: Engineering Controls & Containment

Do not rely solely on PPE. Engineering controls are the primary defense against this solid.

The "Iso-Flow" Containment Strategy

For handling quantities >100 mg, utilize a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 80–100 fpm.

RiskAssessment cluster_controls Engineering Controls Decision Matrix Start Start: Task Definition Quantity Quantity > 100 mg? Start->Quantity Form Physical State Quantity->Form Yes Hood Chemical Fume Hood (Face Velocity > 0.5 m/s) Quantity->Hood No (<100mg) Form->Hood Solid/Powder Glovebox Inert Atmosphere Glovebox (N2/Ar) Form->Glovebox Solution/Heated Bench Open Bench (FORBIDDEN) Form->Bench Never

Figure 1: Engineering control decision matrix based on quantity and physical state.

Part 4: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for halogenated pyridines due to high permeation rates.

PPE CategoryRecommendationTechnical Justification
Hand Protection Double-gloving: Inner Nitrile (4 mil) + Outer Nitrile (5-8 mil).Halogenated aromatics can permeate thin nitrile in <15 mins. Double layer provides a "breakthrough buffer."
Eye Protection Chemical Splash Goggles (ANSI Z87.1).Safety glasses allow powder ingress from the side. Goggles seal the orbital area.
Respiratory N95/P100 (if outside hood) or PAPR (for spill cleanup).Prevents inhalation of fine particulate dust during weighing.
Body Defense Tyvek® Lab Coat or Apron.Cotton lab coats absorb and retain the chemical, creating a secondary exposure source.

Part 5: Handling, Storage & Stability

Storage Protocol: The "Cold-Inert" Chain
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The hydroxymethyl group is prone to slow oxidation, and the C-Br bonds are light-sensitive.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers to prevent catalytic decomposition.

Solubilization & Reaction Safety
  • Solvents: Highly soluble in DMSO, DMF, and Methanol.

  • Reaction Hazard: When using this compound in Suzuki-Miyaura couplings , ensure the palladium catalyst is added last under inert flow to prevent ignition of solvent vapors, as the pyridine nitrogen can coordinate with metals, potentially altering catalyst activity/exotherms.

Part 6: Emergency Response & Waste Disposal

Spill Response Logic

Scenario: Powder spill on the benchtop.

  • Evacuate: Clear the immediate area (3-meter radius).

  • PPE Up: Don double nitrile gloves, goggles, and a P100 respirator.

  • Contain: Cover spill with a wet paper towel (dampened with isopropyl alcohol) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the slurry. Clean surface with 1N HCl (to protonate the pyridine nitrogen, rendering it water-soluble) followed by soap and water.

EmergencyResponse Spill Spill Detected Type Solid or Solution? Spill->Type SolidAction 1. Dampen with IPA 2. Scoop to Waste 3. Acid Wash (1N HCl) Type->SolidAction Solid/Powder SolnAction 1. Absorb (Vermiculite) 2. Scoop to Waste 3. Solvent Wash Type->SolnAction Solution Disposal Halogenated Organic Waste Stream SolidAction->Disposal SolnAction->Disposal

Figure 2: Emergency response workflow for solid vs. solution spills.

Waste Disposal
  • Classification: Halogenated Organic Waste .

  • Segregation: Do NOT mix with acidic waste streams if the solution also contains cyanide reagents (common in pyridine chemistry).

  • Labeling: Must be clearly labeled "Contains Halogenated Pyridines - Toxic."

References

  • PubChem. (3-Bromopyridin-2-yl)methanol Compound Summary (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Pyridine. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocols: Strategic Alkynylation of (3,6-Dibromopyridin-2-yl)methanol via Sonogashira Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyridine Alkynylation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2] This palladium- and copper-cocatalyzed transformation is conducted under relatively mild conditions and demonstrates remarkable tolerance for a wide array of functional groups, making it indispensable in the synthesis of complex molecular architectures.[2][3] Its applications are particularly profound in medicinal chemistry and materials science, where the resulting arylalkyne motifs serve as rigid structural scaffolds, versatile synthetic intermediates, or electronically active components.[1][4]

This guide focuses on a substrate of significant synthetic potential: (3,6-Dibromopyridin-2-yl)methanol. The pyridine core is a privileged scaffold in pharmaceuticals, while the two bromine atoms offer distinct opportunities for sequential, site-selective functionalization. The presence of the hydroxymethyl group provides an additional handle for subsequent chemical modifications. Mastering the Sonogashira coupling of this substrate allows for the controlled introduction of one or two alkyne moieties, paving the way for the rapid construction of diverse and complex molecular libraries for drug discovery and materials development. This document provides a detailed mechanistic overview, field-tested experimental protocols for both selective mono- and di-alkynylation, and a comprehensive troubleshooting guide.

Mechanistic Rationale: Controlling the Catalytic Cycles

The Sonogashira reaction proceeds through two interconnected, co-catalytic cycles: a palladium cycle and a copper cycle.[2][5] Understanding these cycles is paramount to optimizing reaction conditions and troubleshooting unexpected outcomes.

A. The Classic Palladium/Copper Co-Catalyzed Mechanism

The synergistic action of palladium and copper allows the reaction to proceed efficiently under mild conditions.[2] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide, forming a Pd(II) intermediate.

  • Copper Acetylide Formation: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a highly reactive copper(I) acetylide species.[6]

  • Transmetalation: The copper acetylide transfers its alkyne group to the palladium(II) complex, regenerating the copper(I) salt and forming a palladium(II)-alkynyl complex. This step is often rate-determining.[5]

  • Reductive Elimination: The palladium(II)-alkynyl complex undergoes reductive elimination to yield the final arylalkyne product and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Dual_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)L₂(C≡CR) pd_ox->pd_trans Transmetalation product Ar-C≡CR pd_trans->product Reductive Elimination cu_x Cu(I)X pd_trans->cu_x product->pd0 Regeneration cu_alkyne Cu(I)-C≡CR cu_alkyne->pd_ox cu_alkyne->cu_x Transmetalation alkyne H-C≡CR alkyne->cu_alkyne Deprotonation base Base ArX Ar-X ArX->pd_ox

Caption: The dual catalytic cycle of the Sonogashira coupling.

B. Copper-Free Sonogashira Coupling

While effective, the copper co-catalyst can sometimes promote the undesirable oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[2] Copper-free variants have been developed to circumvent this issue.[7][8] In these systems, a strong base is used to deprotonate the alkyne, which then coordinates directly with the palladium(II) complex, bypassing the need for a copper acetylide intermediate. These reactions often benefit from bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) that promote the catalytic cycle.[2][5]

Sonogashira_Copper_Free pd0 Pd(0)L₂ pd_ox Ar-Pd(II)L₂(X) pd0->pd_ox Oxidative Addition pd_alkyne_complex [Ar-Pd(II)L₂(HC≡CR)]⁺X⁻ pd_ox->pd_alkyne_complex Alkyne Coordination pd_acetylide Ar-Pd(II)L₂(C≡CR) pd_alkyne_complex->pd_acetylide Deprotonation product Ar-C≡CR pd_acetylide->product Reductive Elimination product->pd0 Regeneration ArX Ar-X ArX->pd0 Alkyne H-C≡CR Alkyne->pd_ox Base Base Base->pd_alkyne_complex

Caption: Catalytic cycle for copper-free Sonogashira coupling.

Core Experimental Parameters: A Scientist's Guide to Optimization

The success of the Sonogashira coupling on (3,6-Dibromopyridin-2-yl)methanol hinges on the judicious selection of several key parameters.

ParameterSelection & RationaleImpact on Outcome
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (2-5 mol%) : Robust, commercially available, and effective for many aryl bromides.[3][5] Pd(OAc)₂/Ligand : Allows for in situ generation of the active Pd(0) species, offering flexibility in ligand choice.[5]Catalyst choice affects reaction rate and efficiency. Higher loadings may be needed for less reactive substrates but increase cost and complicate purification.
Copper(I) Co-catalyst Copper(I) Iodide (CuI) (3-10 mol%) : The most common and effective co-catalyst for activating the terminal alkyne.[3][6]Essential for the classical mechanism. Its absence necessitates a "copper-free" protocol. Can cause alkyne homocoupling if oxygen is present.
Ligand Triphenylphosphine (PPh₃) : Standard ligand, often part of the precatalyst. Bulky, Electron-Rich Phosphines (e.g., P(t-Bu)₃) : Can accelerate reductive elimination and are often key for copper-free protocols and coupling of less reactive bromides.[5][7] N-Heterocyclic Carbenes (NHCs) : Highly effective, stable ligands that can promote high catalytic turnover.[2][5]Ligands stabilize the palladium catalyst and modulate its reactivity. The right ligand can enable lower catalyst loading, lower temperatures, and copper-free conditions.
Base Triethylamine (Et₃N) or DIPEA : Amine bases that often double as the solvent. They neutralize the HBr byproduct and facilitate alkyne deprotonation.[2][3] K₂CO₃ or Cs₂CO₃ : Inorganic bases used in copper-free protocols or when amine bases are incompatible with other functional groups.[2]The base is critical. Insufficient base will stall the reaction. Amine bases are generally preferred for the classic protocol.
Solvent Anhydrous, Degassed DMF, THF, or Toluene : The reaction is sensitive to oxygen, which can deactivate the catalyst and promote Glaser coupling. Degassing (e.g., via argon bubbling or freeze-pump-thaw cycles) is crucial.[3]Proper solvent choice ensures solubility of all components and prevents side reactions.
Temperature Room Temperature to 80 °C : The required temperature is substrate-dependent. More reactive alkynes and aryl iodides may react at room temperature, while aryl bromides often require heating.[3]Higher temperatures increase reaction rates but can also lead to catalyst decomposition (palladium black) or side reactions.
Stoichiometry Mono-alkynylation : Use a slight excess of the dibromopyridine (1.0 eq) relative to the alkyne (0.9 eq) or a slight excess of alkyne (1.1-1.2 eq) with careful monitoring to stop the reaction after mono-substitution. Di-alkynylation : Use a clear excess of the terminal alkyne (>2.2 eq) to drive the reaction to completion.[3]This is the primary control for achieving selective mono- versus di-substitution on the dibromopyridine substrate.

Regioselectivity Note: For 3,6-dibromopyridine derivatives, the C-6 position is ortho to the nitrogen, making it more electron-deficient and sterically hindered. The C-3 position is meta to the nitrogen. Generally, oxidative addition is favored at the more electron-deficient site.[5] Therefore, mono-alkynylation is expected to preferentially occur at the C-6 position. However, the directing effect of the C-2 hydroxymethyl group and steric factors can influence this outcome, and experimental verification is always recommended.

Detailed Experimental Protocols

Safety Precaution: These reactions must be performed in a well-ventilated fume hood under an inert atmosphere. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE).

Protocol 1: Selective Mono-alkynylation of (3,6-Dibromopyridin-2-yl)methanol

This protocol aims for the selective substitution of a single bromine atom, likely at the more reactive position.

Materials:

  • (3,6-Dibromopyridin-2-yl)methanol (1.0 eq)

  • Terminal Alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.05 eq)

  • Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add (3,6-Dibromopyridin-2-yl)methanol, PdCl₂(PPh₃)₂, and CuI.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe, followed by triethylamine.

  • Degassing: Stir the resulting suspension and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Heat the reaction mixture to 60-70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction should be stopped upon consumption of the starting material and before significant formation of the di-substituted product is observed.

  • Workup:

    • Cool the reaction to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the mono-alkynylated product.

Protocol 2: Di-alkynylation of (3,6-Dibromopyridin-2-yl)methanol

This protocol is designed for the exhaustive substitution of both bromine atoms.

Materials:

  • (3,6-Dibromopyridin-2-yl)methanol (1.0 eq)

  • Terminal Alkyne (2.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.05 eq)

  • Copper(I) iodide (CuI) (0.1 eq)

  • Triethylamine (Et₃N) (4.0 eq)

  • Anhydrous, degassed N,N-Dimethylformamide (DMF)

Procedure:

  • Setup and Inerting: Follow steps 1-3 from Protocol 1, adjusting the quantities of reagents as listed above.

  • Degassing: Degas the mixture as described in Protocol 1.

  • Alkyne Addition: Add the terminal alkyne (2.5 eq) to the reaction mixture.

  • Reaction: Heat the reaction to a higher temperature of 80-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the mono-alkynylated intermediate and starting material.[3]

  • Workup and Purification: Follow the workup and purification steps (8 and 9) as described in Protocol 1 to isolate the pure di-alkynylated product.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen contamination). 3. Insufficient base. 4. Low reaction temperature.1. Use a fresh bottle of catalyst or a different precatalyst/ligand system. 2. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas. 3. Add an additional equivalent of base. 4. Incrementally increase the reaction temperature by 10 °C.
Formation of Alkyne Dimer (Glaser Coupling) 1. Presence of oxygen in the reaction vessel. 2. High concentration of copper co-catalyst.1. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles). 2. Reduce the loading of CuI. 3. Switch to a copper-free protocol.[2]
Catalyst Decomposition (Palladium Black) 1. Reaction temperature is too high. 2. Ligand dissociation or degradation.1. Lower the reaction temperature. 2. Increase the ligand-to-palladium ratio or switch to a more robust ligand (e.g., an NHC).
Poor Selectivity (Mixture of Mono/Di Products) 1. In Protocol 1, reaction time is too long or temperature is too high. 2. Incorrect stoichiometry.1. Monitor the reaction closely and quench it as soon as the starting material is consumed. 2. Carefully re-verify the stoichiometry of the alkyne relative to the dibromopyridine.

Conclusion

The Sonogashira coupling of (3,6-Dibromopyridin-2-yl)methanol is a highly effective strategy for creating structurally diverse pyridine derivatives. By carefully controlling the reaction parameters—particularly stoichiometry, catalyst system, and reaction time—researchers can achieve either selective mono-alkynylation or exhaustive di-alkynylation. The protocols and insights provided in this guide offer a robust starting point for scientists aiming to leverage this powerful cross-coupling reaction in their synthetic campaigns, accelerating the discovery of new pharmaceuticals and advanced materials.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry.
  • Application Notes and Protocols for Sonogashira Coupling of Terminal Alkynes with 2,6-Dibromopyridine. Benchchem.
  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH.
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC - NIH.
  • Effect of ligands on modified Sonogashira coupling of 5 with 6a a.
  • Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. Academia.edu.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances.
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.
  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing.

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Pyridine Scaffolds

The pyridine ring is a cornerstone motif in medicinal chemistry and drug development, with a significant number of FDA-approved drugs featuring this heterocycle.[1] The targeted functionalization of the pyridine core is therefore of paramount importance. The Buchwald-Hartwig amination has emerged as a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, offering a powerful tool for the synthesis of arylamines.[2][3][4] This reaction is particularly valuable for its broad substrate scope and functional group tolerance, enabling the coupling of a wide array of amines with aryl and heteroaryl halides.[2]

This application note provides a detailed guide for the Buchwald-Hartwig amination of (3,6-Dibromopyridin-2-yl)methanol, a substrate of interest for the synthesis of diversely substituted aminopyridines. The presence of two bromine atoms on the pyridine ring offers the potential for selective mono- or di-amination, allowing for the generation of a library of compounds from a single starting material. Furthermore, the hydroxymethyl group at the 2-position introduces a key functional handle for further synthetic transformations. This guide will delve into the critical parameters of the reaction, including the choice of catalyst, ligand, base, and solvent, and provide a detailed experimental protocol for achieving selective mono-amination.

Understanding the Reaction: The Buchwald-Hartwig Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst and releasing the aminated product.

The efficiency and selectivity of this cycle are highly dependent on the nature of the ligands coordinated to the palladium center, as well as the choice of base and solvent.[5]

Buchwald_Hartwig_Catalytic_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Amine Coordination Amine Coordination Oxidative Addition Complex->Amine Coordination R-NH2 Palladium-Amido Complex Palladium-Amido Complex Amine Coordination->Palladium-Amido Complex Base, -HBase+ Palladium-Amido Complex->Pd(0)L2 Product R-NH-Ar Palladium-Amido Complex->Product Reductive Elimination

Figure 1. A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Key Considerations for the Amination of (3,6-Dibromopyridin-2-yl)methanol

Regioselectivity

For a di-substituted substrate like (3,6-Dibromopyridin-2-yl)methanol, controlling the regioselectivity of the amination is crucial. The relative reactivity of the two bromine atoms is influenced by both steric and electronic factors. Generally, the bromine at the 6-position is expected to be more sterically hindered due to the adjacent hydroxymethyl group at the 2-position. Electronically, the pyridine nitrogen influences the electron density at the different positions. In many cases of dihalopyridines, selective mono-amination can be achieved by carefully controlling the reaction conditions, such as temperature and reaction time, and by using a 1:1 stoichiometry of the amine.[6][7][8] For the synthesis of a mono-aminated product, it is generally advisable to use a slight excess of the dibromopyridine substrate relative to the amine.

The Role of the Hydroxymethyl Group

The presence of a free hydroxyl group can potentially complicate the reaction. It can be deprotonated by the strong bases typically used in Buchwald-Hartwig aminations, leading to the formation of an alkoxide that might coordinate to the palladium catalyst and inhibit its activity. However, with a careful choice of base and reaction conditions, the amination can often be performed without the need for protecting the hydroxyl group. Weaker bases like potassium carbonate or cesium carbonate are often preferred in such cases to minimize side reactions.[3] If catalyst inhibition or side reactions are observed, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) or a benzyl ether may be necessary.

Experimental Protocol: Selective Mono-amination of (3,6-Dibromopyridin-2-yl)methanol

This protocol provides a starting point for the selective mono-amination of (3,6-Dibromopyridin-2-yl)methanol with a generic primary or secondary amine. Optimization of the reaction conditions may be necessary for specific amine substrates.

Materials and Reagents
  • (3,6-Dibromopyridin-2-yl)methanol

  • Amine (primary or secondary)

  • Palladium(II) acetate (Pd(OAc)₂) or a pre-catalyst like XPhos Pd G3

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (Schlenk flask or glovebox)

Reaction Setup Workflow

reaction_setup_workflow start Start: Prepare Reaction Vessel add_solids Add (3,6-Dibromopyridin-2-yl)methanol, Pd catalyst, ligand, and base to Schlenk flask start->add_solids inert_atmosphere Evacuate and backfill with inert gas (3x) add_solids->inert_atmosphere add_liquids Add degassed solvent and amine via syringe inert_atmosphere->add_liquids heating Heat the reaction mixture with stirring add_liquids->heating monitoring Monitor reaction progress by TLC or LC-MS heating->monitoring workup Perform aqueous workup monitoring->workup Upon completion purification Purify the product by column chromatography workup->purification end End: Characterize the product purification->end

Figure 2. A workflow diagram for the Buchwald-Hartwig amination setup.

Step-by-Step Procedure
  • Preparation of the Reaction Vessel: To a dry Schlenk flask equipped with a magnetic stir bar, add (3,6-Dibromopyridin-2-yl)methanol (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., XPhos, 4-10 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Establishing an Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate and backfill the flask with the inert gas three times.

  • Addition of Reagents: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane, to a concentration of 0.1-0.2 M) via syringe. Then, add the amine (1.1-1.2 equiv for mono-amination) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed or no further conversion is observed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Data Presentation: Key Reaction Parameters

The optimal reaction conditions can vary depending on the specific amine used. The following table provides a starting point for optimization.

ParameterRecommended RangeRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Readily available and effective palladium sources.
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands that promote efficient oxidative addition and reductive elimination.[5]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Weaker bases are preferred to minimize potential side reactions with the hydroxymethyl group.[3]
Solvent 1,4-Dioxane, TolueneAprotic solvents that are commonly used and effective for this transformation.
Temperature 80 - 110 °CSufficient to drive the reaction to completion in a reasonable timeframe.
Amine Stoichiometry 1.1 - 1.2 equivalentsA slight excess of the amine is used to ensure complete conversion of the limiting reagent for mono-amination.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or no conversion Inactive catalystEnsure the palladium precursor and ligand are of high quality and handled under an inert atmosphere. Consider using a pre-formed catalyst.
Insufficient temperatureGradually increase the reaction temperature in 10 °C increments.
Formation of di-aminated product Excess amine or prolonged reaction timeUse a strict 1:1.1 to 1:1.2 ratio of the dibromopyridine to the amine. Monitor the reaction closely and stop it once the mono-aminated product is maximized.
Hydrodehalogenation (loss of bromine) Inefficient catalyst system or high temperatureScreen different ligands and bases. Lowering the reaction temperature may also help.
Reaction with the hydroxymethyl group Use of a strong baseSwitch to a weaker base like K₂CO₃ or Cs₂CO₃. If the issue persists, protect the alcohol as a silyl or benzyl ether prior to the amination.

Conclusion

The Buchwald-Hartwig amination of (3,6-Dibromopyridin-2-yl)methanol offers a powerful and flexible method for the synthesis of valuable substituted aminopyridines. By carefully selecting the catalyst, ligand, base, and reaction conditions, selective mono-amination can be achieved in good yields. The presence of the hydroxymethyl group requires consideration, but with the appropriate choice of reagents, protection may not be necessary. This application note provides a comprehensive guide and a robust starting protocol for researchers and scientists in the field of drug discovery and development to successfully implement this important transformation.

References

  • Wagaw, S., & Buchwald, S. L. (1996). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 61(21), 7240–7241. [Link]

  • Gagnon, A., & Bressy, C. (2012). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. ACS Omega, 7(33), 28945–28952. [Link]

  • Leclerc, E., et al. (2011). Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. RSC Advances, 1(7), 1314-1318. [Link]

  • Wang, L., et al. (2014). Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. European Journal of Organic Chemistry, 2014(23), 5063-5068. [Link]

  • Li, G., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega, 5(34), 21639–21647. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Cernak, T., et al. (2016). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Organic & Biomolecular Chemistry, 14(4), 1337-1343. [Link]

  • Zhang, H., et al. (2011). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters, 13(14), 3584–3587. [Link]

  • Ahman, J., & Buchwald, S. L. (1997). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Tetrahedron Letters, 38(36), 6363-6366. [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Fairlamb, I. J. S., & Kapdi, A. R. (2016). Palladium Catalyzed Synthesis of Indolizines via the Carbonylative Coupling of Bromopyridines, Imines and Alkynes. Chemical Science, 7(1), 336-341. [Link]

  • The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]

  • Li, Y., et al. (2024). Palladium-Catalyzed Suzuki-Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. Angewandte Chemie International Edition, 63(38), e202409051. [Link]

  • Schön, U., et al. (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 9, 2396-2404. [Link]

  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Al-Masum, M. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 23(10), 2673. [Link]

  • van der Vlugt, J. I., et al. (2016). Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. Chemistry – A European Journal, 22(45), 16183-16188. [Link]

  • Arisawa, M., et al. (2020). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 49(36), 12596-12602. [Link]

Sources

Use of (3,6-Dibromopyridin-2-yl)methanol in the synthesis of kinase inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of (3,6-Dibromopyridin-2-yl)methanol (CAS 1227601-31-1) as a "linchpin" scaffold for the construction of multi-substituted pyridine-based kinase inhibitors.

Pyridines trisubstituted at the 2, 3, and 6 positions represent a privileged scaffold in medicinal chemistry, appearing frequently in inhibitors of SHP2 , PI3K , and PKC-theta . The orthogonal reactivity of the halogenated positions (C3 vs. C6) combined with the versatile hydroxymethyl handle at C2 allows for the rapid generation of diverse libraries with high regiocontrol. This guide provides a validated protocol for the sequential functionalization of this building block, ensuring high yield and structural integrity.

Chemical Profile & Reactivity Logic

Compound Identity:

  • Name: (3,6-Dibromopyridin-2-yl)methanol

  • CAS: 1227601-31-1[1]

  • Molecular Weight: 266.92 g/mol

  • Structure: Pyridine ring substituted with bromines at C3 and C6, and a hydroxymethyl group at C2.[2]

Mechanistic Reactivity Map: The synthetic value of this scaffold lies in its electronic and steric differentiation , allowing for programmable assembly of kinase inhibitor cores.

  • C6-Bromine (Primary Electrophile):

    • Reactivity:High .[3] Located

      
       to the pyridine nitrogen, this position is electronically activated for oxidative addition by Palladium(0).
      
    • Sterics: Relatively unhindered.

    • Application: First-stage Cross-Coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install the primary pharmacophore (e.g., the "hinge-binder" or solvent-exposed tail).

  • C3-Bromine (Secondary Electrophile):

    • Reactivity:Low . Located

      
       to the nitrogen and sterically crowded by the adjacent C2-hydroxymethyl group.
      
    • Application: Second-stage coupling. Requires more active catalytic systems (e.g., biaryl phosphine ligands like XPhos or SPhos) and elevated temperatures.

  • C2-Hydroxymethyl (Functional Handle):

    • Role: Versatile anchor.

    • Transformations:

      • Protection: Essential during initial couplings to prevent alkoxide coordination to Pd.

      • Oxidation:[4][5] Conversion to aldehyde for reductive amination (installing solubilizing amines).

      • Activation: Conversion to mesylate/halide for nucleophilic substitution (

        
        ).
        

Visualization: Reactivity & Workflow

The following diagram illustrates the logical flow of functionalization, highlighting the regioselectivity that governs the synthetic strategy.

ReactivityMap cluster_legend Regioselectivity Rules Start (3,6-Dibromopyridin-2-yl)methanol (Scaffold) Step1 Step 1: C2-OH Protection (TBS/MOM) Start->Step1 1. Protect Step2 Step 2: C6-Selective Coupling (Suzuki/Buchwald) Step1->Step2 2. Pd(0), Ar-B(OH)2 (rt to 60°C) Step3 Step 3: C3-Coupling (High T, Active Ligand) Step2->Step3 3. Pd(0), Ar'-B(OH)2 (>90°C) Step4 Step 4: C2-Deprotection & Functionalization Step3->Step4 4. TBAF / Oxidation Final Target Kinase Inhibitor (e.g., SHP2/PI3K Analogues) Step4->Final 5. Reductive Amination Legend1 C6: Activated (alpha-N) Reacts First Legend2 C3: Deactivated (beta-N) Reacts Second

Figure 1: Strategic workflow for the sequential functionalization of (3,6-Dibromopyridin-2-yl)methanol.

Detailed Experimental Protocol

Case Study: Synthesis of a generic 2,3,6-trisubstituted pyridine kinase inhibitor intermediate. Objective: Regioselective installation of an aryl group at C6 followed by an amine handle at C2.

Step 1: Protection of the C2-Alcohol

Rationale: Free alcohols can poison Pd catalysts or undergo side reactions. Silyl protection is standard.

  • Reagents: (3,6-Dibromopyridin-2-yl)methanol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv), Imidazole (2.0 equiv), DMF (0.5 M).

  • Procedure:

    • Dissolve the starting material in anhydrous DMF under

      
      .
      
    • Add imidazole followed by TBSCl at 0°C.

    • Stir at room temperature (rt) for 2 hours. Monitor by TLC (Hex/EtOAc 9:1).

    • Workup: Dilute with water, extract with

      
      , wash with brine, dry over 
      
      
      
      .
    • Yield Expectation: >95% (Colorless oil/solid).

Step 2: Regioselective Suzuki Coupling at C6

Rationale: The C6 bromine is more electron-deficient and accessible. Mild conditions ensure the C3 bromine remains intact.

  • Reagents: C2-TBS protected scaffold (1.0 equiv), Aryl Boronic Acid (1.05 equiv),

    
     (0.05 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane / Water (4:1).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine reagents in a reaction vial.

    • Heat to 60°C for 4–6 hours. Critical: Do not overheat (>80°C) to avoid bis-coupling at C3.

    • QC Check: LC-MS should show Mono-coupled product (

      
      ) and minimal Bis-coupled byproduct.
      
    • Purification: Silica gel chromatography (Gradient 0-20% EtOAc/Hexanes).

Step 3: C2 Functionalization (Oxidation & Reductive Amination)

Rationale: Many kinase inhibitors (e.g., SHP2 allosteric inhibitors) require an amine-containing tail at this position for solubility and interaction with solvent-exposed residues.

  • Deprotection: Treat the C6-coupled intermediate with TBAF (1.1 equiv) in THF for 1 hour. Isolate the free alcohol.

  • Oxidation (Dess-Martin Periodinane):

    • Dissolve alcohol in DCM. Add Dess-Martin Periodinane (1.2 equiv).

    • Stir 1 hr at rt. Quench with

      
      .
      
    • Isolate the aldehyde.

  • Reductive Amination:

    • Dissolve aldehyde in DCE. Add Amine (e.g., Morpholine, 1.2 equiv) and

      
       (1.5 equiv).
      
    • Stir overnight.

    • Result: Installation of the solubilizing tail.

Troubleshooting & Optimization Table

IssueProbable CauseExpert Solution
Loss of Regioselectivity (C3 coupling observed)Reaction temperature too high or catalyst too active.Lower Temp to 40-50°C. Switch to a less active catalyst like

instead of Buchwald generations.
Protodebromination (Loss of Br at C6)Hydride source present or excessive heating.Ensure solvent is anhydrous (if using anhydrous base). Reduce reaction time.
Poor Conversion at C3 (Step 3)Steric hindrance from C2 substituent.Use SPhos Pd G2 or XPhos Pd G3 catalysts. Increase temp to 100°C. Use microwave irradiation.
C2-Alcohol Oxidation Fails Pyridine nitrogen coordinating oxidant.Use Swern Oxidation or IBX in refluxing EtOAc if DMP fails.

References

  • Scaffold Reactivity & Regioselectivity

    • Title: Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine.
    • Source: ResearchG
    • URL:

  • SHP2 Inhibitor Design (Pyrazine/Pyridine Analogues)

    • Title: Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects.[3]

    • Source: European Journal of Medicinal Chemistry (via PubMed, 2023).
    • URL:

  • General Kinase Inhibitor Scaffolds (2,3,6-Trisubstituted Pyridines)

    • Title: Practical application of 3-substituted-2,6-difluoropyridines in drug discovery: Facile synthesis of novel protein kinase C theta inhibitors.
    • Source: Bioorganic & Medicinal Chemistry (via PubMed).
    • URL:

  • Compound Data & Availability

    • Title: (3,6-Dibromopyridin-2-yl)methanol Product Page.[1]

    • Source: BLD Pharm.[1]

    • URL:

Sources

Application Note: A Versatile Protocol for the Synthesis of Novel Pyridine-Based LPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lysophosphatidic acid (LPA) is a potent signaling lipid that mediates a wide array of cellular processes through a family of G protein-coupled receptors (LPA1-6).[1][2] Dysregulation of LPA signaling is implicated in numerous pathologies, including fibrosis, cancer, and neuropathic pain, making LPA receptors compelling therapeutic targets.[3][4][5] This application note provides a detailed, field-tested protocol for the synthesis of novel LPA antagonists utilizing (3,6-Dibromopyridin-2-yl)methanol as a versatile starting scaffold. We present a two-step synthetic route involving a regioselective Suzuki-Miyaura cross-coupling followed by an oxidation to yield a carboxylic acid moiety, a common pharmacophore in LPA receptor antagonists. The causality behind experimental choices, in-process controls, and comprehensive characterization methodologies are detailed to ensure reproducibility and scientific integrity.

Introduction: Targeting the LPA Signaling Axis

Lysophosphatidic acid (LPA) acts as an extracellular signaling molecule, produced primarily by the enzyme autotaxin (ATX).[2] Upon binding to its cognate receptors (LPA1-6), it activates downstream signaling cascades through various heterotrimeric G proteins, including Gαi/o, Gαq/11, and Gα12/13.[1][3] These pathways influence critical cellular functions such as proliferation, migration, survival, and cytoskeletal rearrangement.[6][7] The involvement of LPA signaling in promoting fibroblast proliferation and collagen deposition, particularly through the LPA1 receptor, has made it a focal point for developing anti-fibrotic therapies.[4][5]

The development of small molecule antagonists that can selectively block these receptors is a promising strategy for treating diseases where LPA signaling is overactive.[8] The pyridine core is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties and ability to form key hydrogen bond interactions. The starting material, (3,6-Dibromopyridin-2-yl)methanol, offers a robust and flexible platform for building a library of potential antagonists. Its two bromine atoms at positions 3 and 6 allow for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions, enabling the exploration of diverse chemical space.

The LPA Signaling Cascade

The diagram below illustrates the canonical LPA signaling pathway. LPA binds to its receptors on the cell surface, leading to the activation of distinct G-protein families and their downstream effectors, culminating in various cellular responses.

LPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPA Lysophosphatidic Acid (LPA) LPAR LPA Receptors (LPA1-6) LPA->LPAR Binding & Activation Gq Gαq/11 LPAR->Gq Gi Gαi/o LPAR->Gi G1213 Gα12/13 LPAR->G1213 PLC PLC Gq->PLC Ras Ras/MAPK Gi->Ras AC Adenylyl Cyclase ↓ Gi->AC RhoA RhoA G1213->RhoA Ca Ca²⁺ Mobilization PLC->Ca ROCK ROCK RhoA->ROCK Prolif Proliferation & Survival Ras->Prolif Cytoskel Cytoskeletal Changes (Migration, Fibrosis) ROCK->Cytoskel

Figure 1: Simplified LPA signaling pathway.

Experimental Protocol: Synthesis of LPAnt-DBP-01

This protocol details the synthesis of a hypothetical, yet representative, LPA antagonist, (6-bromo-3-(4'-carboxybiphenyl-4-yl)pyridin-2-yl)methanol (LPAnt-DBP-01) . The workflow is designed to be robust and serves as a template for synthesizing analogues.

Overall Synthetic Workflow

The synthesis proceeds in two main steps: a selective Suzuki-Miyaura coupling at the more sterically accessible 6-position of the pyridine ring, followed by the oxidation of the primary alcohol to a carboxylic acid.

Synthetic_Workflow Start (3,6-Dibromopyridin-2-yl)methanol (Starting Material) Intermediate (6-Bromo-3-(4'-methoxycarbonylbiphenyl-4-yl)pyridin-2-yl)methanol (Intermediate 1) Start->Intermediate Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl₂, Na₂CO₃ (4-(Methoxycarbonyl)phenyl)boronic acid Final_Product (6-Bromo-3-(4'-carboxybiphenyl-4-yl)pyridin-2-yl)methanol (LPAnt-DBP-01) Intermediate->Final_Product Step 2: Saponification (Hydrolysis) LiOH, THF/H₂O

Figure 2: Two-step synthesis of LPAnt-DBP-01.

Materials and Reagents
ReagentSupplierPurityNotes
(3,6-Dibromopyridin-2-yl)methanolSigma-Aldrich98%CAS: 1227601-31-1
(4-(Methoxycarbonyl)phenyl)boronic acidCombi-Blocks>97%
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)Strem Chemicals98%Catalyst for Suzuki Coupling[9]
Sodium Carbonate (Na₂CO₃)Fisher Scientific≥99.5%Anhydrous powder
1,4-DioxaneAcros OrganicsAnhydrous, 99.8%Solvent
Lithium Hydroxide (LiOH)Alfa Aesar98%Reagent for hydrolysis
Tetrahydrofuran (THF)J.T. BakerHPLC GradeSolvent
Ethyl Acetate (EtOAc)VWR ChemicalsACS GradeFor extraction and chromatography
HexanesVWR ChemicalsACS GradeFor chromatography
Anhydrous Magnesium Sulfate (MgSO₄)EMD Millipore≥99.5%Drying agent
Silica GelSiliCycle60 Å, 40-63 µmFor flash chromatography[10]
Step 1: Suzuki-Miyaura Cross-Coupling

Reaction: (3,6-Dibromopyridin-2-yl)methanol + (4-(Methoxycarbonyl)phenyl)boronic acid → (6-Bromo-3-(4'-(methoxycarbonyl)biphenyl-4-yl)pyridin-2-yl)methanol

Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction ideal for coupling aryl halides with boronic acids.[11][12] Pd(dppf)Cl₂ is chosen as the catalyst due to its high efficiency and functional group tolerance.[9] Anhydrous dioxane is used as the solvent, and sodium carbonate serves as the necessary base to activate the boronic acid for transmetalation.[13][14] The reaction is performed under an inert atmosphere (nitrogen or argon) to prevent the degradation of the palladium catalyst.

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3,6-Dibromopyridin-2-yl)methanol (1.0 g, 3.75 mmol), (4-(methoxycarbonyl)phenyl)boronic acid (0.81 g, 4.50 mmol, 1.2 equiv), and sodium carbonate (1.19 g, 11.25 mmol, 3.0 equiv).

  • Add Pd(dppf)Cl₂ (0.137 g, 0.1875 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane (25 mL) and deionized water (5 mL) via syringe.

  • Heat the reaction mixture to 85 °C and stir for 12 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:EtOAc solvent system. The product spot should be UV active and have a lower Rf value than the starting material.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate (50 mL).

  • Transfer the filtrate to a separatory funnel, add 50 mL of water, and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes.[15]

  • Combine the product-containing fractions and evaporate the solvent to yield the intermediate product as a white to off-white solid.

Step 2: Saponification (Ester Hydrolysis)

Reaction: (6-Bromo-3-(4'-(methoxycarbonyl)biphenyl-4-yl)pyridin-2-yl)methanol → LPAnt-DBP-01

Rationale: Saponification is a standard method to convert an ester to a carboxylic acid. Lithium hydroxide is a strong base suitable for this transformation at room temperature, minimizing potential side reactions. A mixture of THF and water is used to ensure the solubility of both the organic substrate and the inorganic base.

Procedure:

  • Dissolve the intermediate from Step 1 (assuming ~1.2 g, ~3.1 mmol) in a mixture of THF (20 mL) and water (10 mL) in a 100 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (0.26 g, 6.2 mmol, 2.0 equiv) and stir the mixture at room temperature for 4 hours.

  • In-Process Control: Monitor the reaction by TLC (1:1 Hexanes:EtOAc with 1% acetic acid). The product will be more polar and have a much lower Rf than the starting ester.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with 20 mL of water and acidify to pH ~3-4 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, LPAnt-DBP-01 , as a white solid. Further purification can be achieved by recrystallization if necessary.[16]

Characterization and Data

The identity and purity of the synthesized compounds must be confirmed using standard analytical techniques.

TechniqueIntermediate 1 (Ester)LPAnt-DBP-01 (Final Product)
¹H NMR Expected peaks for aromatic protons, the -CH₂OH group, and the methoxy (-OCH₃) singlet at ~3.9 ppm.Disappearance of the methoxy singlet. A broad singlet for the carboxylic acid proton (-COOH) may be visible >10 ppm.
LC-MS A single major peak in the chromatogram. Mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of C₁₉H₁₄BrNO₄.A single major peak. Mass spectrum should show the [M+H]⁺ ion corresponding to the calculated exact mass of C₁₈H₁₂BrNO₄.
Expected Yield 65-75%>90%
Appearance White to off-white solidWhite solid

Note: ¹H NMR spectra should be recorded on a 400 MHz or higher spectrometer.[8] Mass spectrometry confirms the molecular weight of the target compounds.[17][18]

Troubleshooting

IssuePotential CauseRecommended Solution
Low yield in Step 1 Inactive catalyst; insufficient base; poor quality boronic acid.Ensure an inert atmosphere is maintained. Use fresh, anhydrous solvents. Use a new bottle of catalyst. Ensure the base is anhydrous and finely powdered.
Incomplete reaction in Step 1 Insufficient heating or reaction time.Increase reaction temperature to 90-95 °C or extend the reaction time to 18-24 hours. Add a fresh portion of the catalyst (1-2 mol%).
Difficulty in purification Co-eluting impurities.Optimize the gradient for column chromatography. Try a different solvent system (e.g., Dichloromethane/Methanol).
Incomplete hydrolysis in Step 2 Insufficient base or reaction time.Add an additional equivalent of LiOH and allow the reaction to stir for another 2-4 hours. Gentle heating (40 °C) can also be applied.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of a novel pyridine-based LPA antagonist scaffold from (3,6-Dibromopyridin-2-yl)methanol. The described Suzuki-Miyaura coupling and subsequent hydrolysis are high-yielding and scalable reactions. By explaining the rationale behind each step and including in-process controls and troubleshooting advice, this guide serves as a valuable resource for researchers in medicinal chemistry and drug development aiming to explore this promising class of therapeutic agents. The versatility of the dibromopyridine starting material allows for the synthesis of a wide range of analogues by varying the boronic acid coupling partner, enabling extensive structure-activity relationship (SAR) studies.

References

  • Kihara, Y., Maceyka, M., Spiegel, S., & Chun, J. (2014). Lysophospholipid receptor nomenclature review. Journal of Biological Chemistry.
  • Anliker, B., & Chun, J. (2004). Lysophosphatidic acid receptor signaling. Journal of Biological Chemistry.
  • Lin, M. E., Herr, D. R., & Chun, J. (2010). Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance. PMC.
  • Umezu-Goto, M., Kishi, Y., Taira, A., Hama, K., Dohmae, N., Takio, K., Yamori, T., Mills, G. B., Inoue, K., Aoki, J., & Arai, H. (2002).
  • Choi, J. W., Herr, D. R., Noguchi, K., Yung, Y. C., Lee, C. W., Mutoh, T., Lin, M. E., Teo, S. T., Park, K. E., Mosley, A. N., & Chun, J. (2010). LPA Receptors: Subtypes and Biological Actions. Annual Review of Pharmacology and Toxicology.
  • Yung, Y. C., Stoddard, N. C., & Chun, J. (2014). LPA receptor signaling: pharmacology, physiology, and pathophysiology. Journal of Lipid Research.
  • Plastira, I., Bernhart, E., & Malle, E. (2016). The role of lysophosphatidic acid in respiratory diseases.
  • Tager, A. M., LaCamera, P., Shea, B. S., Campanella, G. S., Selman, M., Zhao, Z., Polosukhin, V., Wain, J., Karimi-Abdolrezaee, S., Viglianti, B. L., & Luster, A. D. (2008). The lysophosphatidic acid receptor LPA1 links pulmonary fibrosis to lung injury by mediating fibroblast recruitment and vascular leak.
  • Swan, E. Y., Glicksman, M. A., & Schulman, H. (2019). The therapeutic potential of LPA receptor antagonists. Drug Discovery Today.
  • D'Souza, K. M., Shah, V. G., & Wagh, S. S. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology.
  • Tang, X., Arnold, J. R., & Peralta-Yahya, P. (2021). LPA1 antagonist-derived LNPs deliver A20 mRNA and promote anti-fibrotic activities. PMC.
  • Interchim. (2021). From Synthesis to purification: 5 tips to make the process easier and faster. Interchim Blog.
  • AZoM. (2024). Maximizing Yield and Purity: Strategies for Fine Chemical Synthesis. AZoM.com.
  • Reachem. (2024).
  • Moravek. (n.d.). How Purification Differs Between Chemical Research Fields. Moravek.
  • López-Sánchez, A., et al. (2021). Novel Antagonist of the Type 2 Lysophosphatidic Acid Receptor (LPA2), UCM-14216, Ameliorates Spinal Cord Injury in Mice. Journal of Medicinal Chemistry.
  • Reddit r/Chempros. (2021).
  • Heise, C. E., et al. (2001). Identification of Non-Lipid LPA3 Antagonists by Virtual Screening. Molecular Pharmacology.
  • Buchwald, S. L., & Billingsley, K. L. (2006). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society.
  • Sigma-Aldrich. (n.d.). (3,6-Dibromopyridin-2-yl)methanol. Sigma-Aldrich.
  • ResearchGate. (n.d.). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707.
  • Schareina, T., & Zapf, A. (2001). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists.
  • BLDpharm. (n.d.). (3,6-Dibromopyridin-2-yl)methanol. BLDpharm.
  • ChemicalBook. (2025). (3,6-Dibromo-pyridin-2-yl)-methanol. ChemicalBook.
  • Docta Complutense. (n.d.).
  • Al-Saffar, M., et al. (2023).
  • Contos, J. J. A., et al. (2002). Characterization of lpa(2) (Edg4) and lpa(1)/lpa(2) (Edg2/Edg4) lysophosphatidic acid receptor knockout mice. Molecular and Cellular Biology.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Google Patents. (n.d.). CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.
  • Pharmaffiliates. (n.d.). (3-Amino-6-bromopyridin-2-yl)methanol.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. PubChem.
  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
  • MDPI. (2025).
  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115, Harvard University.
  • MDPI. (2025). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Frontiers. (2023). In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay. Frontiers in Pharmacology.
  • Morressier. (2020).
  • MDPI. (2024). A Practical Method for Synthesizing Iptacopan. MDPI.

Sources

Application Notes and Protocols for the Large-Scale Synthesis and Purification of (3,6-Dibromopyridin-2-yl)methanol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details a robust and scalable methodology for the synthesis and purification of (3,6-Dibromopyridin-2-yl)methanol, a valuable building block in pharmaceutical and materials science. The described synthetic strategy is centered around a regioselective formylation of a dibromopyridine precursor via directed ortho-metalation, followed by a selective reduction to the corresponding alcohol. This guide provides in-depth, step-by-step protocols for the synthesis, purification through flash column chromatography, and crystallization. Emphasis is placed on the underlying chemical principles, safety considerations for large-scale operations, and practical insights to ensure high yield and purity of the final product.

Introduction

(3,6-Dibromopyridin-2-yl)methanol and its derivatives are important intermediates in the synthesis of a wide range of biologically active molecules and functional materials. The presence of two bromine atoms on the pyridine ring offers versatile handles for further functionalization through various cross-coupling reactions, while the hydroxymethyl group provides a key site for esterification, etherification, or conversion to other functional groups. The precise positioning of these functionalities is critical for the desired properties of the final products.

This document outlines a reliable and scalable synthetic route to (3,6-Dibromopyridin-2-yl)methanol, starting from a commercially available dibromopyridine. The protocols have been designed with scalability and safety as primary considerations, making them suitable for researchers in both academic and industrial settings.

Synthetic Strategy: A Two-Step Approach

The overall synthetic strategy involves a two-step sequence:

  • Regioselective Formylation: Introduction of a formyl group at the C2 position of a suitable dibromopyridine precursor through a directed ortho-metalation reaction.

  • Selective Reduction: Reduction of the resulting aldehyde to the primary alcohol.

This approach is advantageous due to the generally high yields and selectivities observed in both steps, as well as the commercial availability of the necessary reagents.

Causality of Experimental Choices

The choice of a lithiation-based formylation is driven by the ability to achieve high regioselectivity on the pyridine ring, directed by the nitrogen atom. The use of a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperatures allows for the deprotonation at the most acidic position ortho to the nitrogen (C2), which is further activated by the electron-withdrawing bromine atoms. Subsequent quenching with an electrophile like N,N-dimethylformamide (DMF) efficiently installs the formyl group.[1][2]

For the reduction step, sodium borohydride (NaBH₄) is selected as the reducing agent. It is a mild and selective reagent that readily reduces aldehydes to alcohols while being compatible with the aryl bromide functionalities present in the molecule.[3][4] Its ease of handling and safety profile make it preferable to more powerful and hazardous reducing agents like lithium aluminum hydride (LiAlH₄) for large-scale applications.[5]

Detailed Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/SpecificationSupplier (Example)
2,5-Dibromopyridine98% or higherSigma-Aldrich, TCI
DiisopropylamineAnhydrous, 99.5%Acros Organics
n-Butyllithium2.5 M in hexanesSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Acros Organics
Tetrahydrofuran (THF)Anhydrous, ≥99.9%, inhibitor-freeSigma-Aldrich
Sodium Borohydride (NaBH₄)99%Sigma-Aldrich
MethanolAnhydrous, 99.8%Fisher Scientific
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Triethylamine≥99%Sigma-Aldrich
Anhydrous Magnesium SulfateLaboratory GradeFisher Scientific
Silica Gel230-400 meshSorbent Technologies
Round-bottom flasksVarious sizes, oven-driedVWR
Schlenk line/inert gas setupStandard laboratory equipment---
Syringes and needlesGas-tight, various sizesHamilton
Magnetic stir plates and stir barsStandard laboratory equipment---
Rotary evaporatorStandard laboratory equipmentBuchi
Flash chromatography systemStandard laboratory equipmentTeledyne ISCO
Synthesis of 3,6-Dibromopyridine-2-carbaldehyde (Intermediate)

Reaction Scheme:

Synthesis of 3,6-Dibromopyridine-2-carbaldehyde start 2,5-Dibromopyridine reagents 1) LDA, THF, -78 °C 2) DMF, -78 °C to rt start->reagents intermediate 3,6-Dibromopyridine-2-carbaldehyde reagents->intermediate

Caption: Synthesis of the aldehyde intermediate.

Protocol:

  • Preparation of LDA Solution: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF) (e.g., 500 mL for a 0.1 mol scale reaction). Cool the flask to -78 °C using a dry ice/acetone bath. To this, slowly add diisopropylamine (1.1 equivalents) via syringe. Then, add n-butyllithium (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Lithiation: In a separate flame-dried flask, dissolve 2,5-dibromopyridine (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the 2,5-dibromopyridine solution to the pre-formed LDA solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the lithiation can be monitored by quenching a small aliquot with D₂O and analyzing by ¹H NMR.

  • Formylation: To the reaction mixture at -78 °C, add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise via syringe. Ensure the temperature remains below -70 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,6-dibromopyridine-2-carbaldehyde.

Synthesis of (3,6-Dibromopyridin-2-yl)methanol (Final Product)

Reaction Scheme:

Synthesis of (3,6-Dibromopyridin-2-yl)methanol start 3,6-Dibromopyridine-2-carbaldehyde reagents NaBH₄, Methanol, 0 °C to rt start->reagents product (3,6-Dibromopyridin-2-yl)methanol reagents->product

Caption: Reduction to the final alcohol product.

Protocol:

  • Reduction: Dissolve the crude 3,6-dibromopyridine-2-carbaldehyde in methanol (e.g., 500 mL for a 0.1 mol scale reaction) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of water). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude (3,6-Dibromopyridin-2-yl)methanol.

Large-Scale Purification Protocols

Purification by Flash Column Chromatography

Flash column chromatography is a highly effective method for purifying the crude product on a large scale.[6][7]

Workflow:

Flash Chromatography Workflow A Crude Product B Dissolve in Minimum Solvent A->B C Adsorb onto Silica Gel (Dry Loading) B->C E Load Sample onto Column C->E D Prepare Silica Gel Column D->E F Elute with Hexanes/Ethyl Acetate Gradient (+ 0.5% Triethylamine) E->F G Collect Fractions F->G H Monitor Fractions by TLC G->H I Combine Pure Fractions H->I J Evaporate Solvent I->J K Pure (3,6-Dibromopyridin-2-yl)methanol J->K

Caption: Workflow for purification by flash chromatography.

Protocol:

  • Solvent System Selection: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. To mitigate peak tailing due to the basicity of the pyridine nitrogen, add a small amount of triethylamine (e.g., 0.5% v/v) to the eluent.[8]

  • Column Packing: Prepare a silica gel column of appropriate size for the amount of crude material.

  • Sample Loading: For large-scale purification, dry loading is recommended. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate), add a portion of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully load this powder onto the top of the packed column.

  • Elution and Fraction Collection: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified (3,6-Dibromopyridin-2-yl)methanol.

Purification by Crystallization

Crystallization is an excellent method for obtaining highly pure material, especially for the final product.[9]

Protocol:

  • Solvent Selection: Screen for a suitable crystallization solvent or solvent system. A good starting point is a binary solvent system such as ethanol/water or ethyl acetate/hexanes. The ideal system will dissolve the compound when hot but have low solubility when cold.

  • Dissolution: Dissolve the crude or column-purified product in the minimum amount of the hot solvent system.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and stir for a few minutes. Perform a hot filtration to remove the charcoal.[10]

  • Crystal Formation: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold crystallization solvent, and dry them under vacuum to a constant weight.

Safety and Hazard Management for Large-Scale Synthesis

The synthesis of (3,6-Dibromopyridin-2-yl)methanol involves the use of hazardous reagents, particularly organolithium compounds, which are pyrophoric.[11][12][13] Strict adherence to safety protocols is paramount, especially in a large-scale setting.[8]

Key Safety Considerations:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile gloves may be suitable for small-scale, but for larger quantities, consider more robust options).[11]

  • Inert Atmosphere: All reactions involving organolithium reagents must be conducted under a dry, inert atmosphere (nitrogen or argon) using a Schlenk line or in a glovebox.[12]

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried and all solvents are anhydrous to prevent violent reactions with organolithium reagents.[13]

  • Temperature Control: The lithiation reaction is highly exothermic. Maintain strict temperature control using a suitable cooling bath (e.g., dry ice/acetone).

  • Quenching: Quench reactions involving organolithium reagents slowly and at low temperatures.

  • Fire Safety: Have a Class D fire extinguisher readily available when working with organolithium reagents. Do NOT use water to extinguish an organometallic fire.[11]

  • Waste Disposal: Quench and dispose of all reactive waste appropriately according to institutional guidelines.

Safety Workflow for Organolithium Reactions:

Organolithium Safety Workflow A Review SDS and SOPs B Wear Appropriate PPE A->B C Ensure Inert and Anhydrous Conditions B->C D Prepare Quenching and Fire Safety Equipment C->D E Conduct Reaction in Fume Hood D->E F Maintain Strict Temperature Control E->F G Slow and Controlled Reagent Addition F->G H Careful Quenching at Low Temperature G->H I Proper Waste Disposal H->I

Caption: Essential safety workflow for handling organolithium reagents.

Data Presentation

Table 1: Summary of Reaction Parameters and Expected Outcomes

StepKey ReagentsSolvent(s)Temperature (°C)Reaction Time (h)Expected Yield (%)Purity Target (%)
Formylation 2,5-Dibromopyridine, LDA, DMFTHF-78 to rt12-1670-85>90 (crude)
Reduction 3,6-Dibromopyridine-2-carbaldehyde, NaBH₄Methanol0 to rt2-490-98>95 (crude)
Purification ---Hexanes/EtOAcrt--->90 (recovery)>99

Conclusion

The protocols detailed in this guide provide a comprehensive and scalable approach to the synthesis and purification of (3,6-Dibromopyridin-2-yl)methanol. By understanding the underlying chemical principles and adhering to the stringent safety protocols, researchers can confidently produce this valuable intermediate in high yield and purity for a variety of applications in drug discovery and materials science.

References

  • J&K Scientific. (2025). Organolithium Compounds Safety Guide: Handling, Storage, and Disposal Best Practices. [Link]

  • Li, B. (2018). ORGANICMETALLIC COMPOUND (GRIGNARDS AND ORGANOLITHIUMS). Case Western Reserve University. [Link]

  • University of Connecticut. (n.d.). CB-LSOP-Organolithiums.docx. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • Knochel, P., & Molle, G. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(4), 411–422. [Link]

  • Zhang, P., Le, C., & MacMillan, D. W. C. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54641. [Link]

  • Ochiai, E. (1957). Recent Japanese work on the chemistry of pyridine 1-oxide and related compounds. Journal of Organic Chemistry, 18(5), 534-551.
  • US Patent US20100324299A1. (2010).
  • Cai, D., Larsen, R. D., & Reider, P. J. (2002). Effective lithiation of 3-bromopyridine: Synthesis of 3-pyridine boronic acid and variously 3-substituted pyridines. Tetrahedron Letters, 43(24), 4285–4287.
  • CN Patent CN101981007A. (2011).
  • Scholars' Bank, University of Oregon. (2017). SYNTHESIS OF ASYMMETRIC HETEROCYCLE-FUSED INDACENES FOR ORGANIC ELECTRONIC APPLICATION. [Link]

  • Wunderlich, S. H., & Knochel, P. (2008). Regioselective difunctionalization of pyridines via 3,4-pyridynes.
  • US Patent US3974166A. (1976). Process for the manufacture of bromopyridines.
  • The Royal Society of Chemistry. (n.d.). Experimental section Materials and synthesis 3,5-Dibromopyridine, 4-bromotoluene, Ni(NO3)2·6H2O, Fe(NO3)3·9H2O and N,N -. [Link]

  • Wikipedia. (n.d.). Pyridine. [Link]

  • Gribble, G. W. (2015).
  • El-Ghanam, A. M., & El-Dean, A. M. K. (2008). SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE.
  • Phenomenex. (n.d.). Flash Chromatography. [Link]

  • Organic Syntheses. (n.d.). 2,3-diaminopyridine. [Link]

  • CN Patent CN102993086A. (2013). Method for synthesizing 2,6-dibromo pyridine.
  • Georgia Southern University. (2019). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. [Link]

  • ResearchGate. (2011). Lithiation of 2-Heterosubstituted Pyridines with BuLi−LiDMAE: Evidence for Regiospecificity at C-6. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • Ohshiro, Y., & Kikuta, H. (1997). Functionalization of Pyridines via Reissert-Henze Reaction.
  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. [Link]

  • Wikipedia. (n.d.). Sodium borohydride. [Link]

  • Organic Syntheses. (2011). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Synlett.
  • ChemRxiv. (2022). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. [Link]

  • PubChem. (n.d.). (3-Bromopyridin-2-yl)methanol. [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. [Link]

  • ResearchGate. (2018). C-H Functionalization of Pyridines. [Link]

  • Royal Society of Chemistry. (2016). C–H functionalization of pyridines. [Link]

  • Royal Society of Chemistry. (2024). Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. [Link]

  • KoreaScience. (1981). Two Phase Reduction of Carbonyl Compounds with Sodium Borohydride. [Link]

  • ResearchGate. (1956). Reaction of pyridine carboxylic esters with sodium borohydride. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • National Center for Biotechnology Information. (1973). Purification and Separation of Pyridine Nucleotide-Linked Dehydrogenases by Affinity Chromatography Techniques. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Suzuki Coupling for (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki coupling reactions involving (3,6-Dibromopyridin-2-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success.

Introduction: Navigating the Challenges

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forging carbon-carbon bonds, particularly in the synthesis of biaryl and hetero-biaryl structures crucial for medicinal chemistry.[1][2] However, the coupling of (3,6-Dibromopyridin-2-yl)methanol presents a unique set of challenges stemming from the inherent properties of the substrate:

  • Electron-Deficient Heterocycle: The pyridine ring's nitrogen atom is electron-withdrawing, which can influence the reactivity of the C-Br bonds. While this can enhance the rate of oxidative addition, a key step in the catalytic cycle, it can also lead to catalyst inhibition through coordination of the pyridine nitrogen to the palladium center.[3][4]

  • Presence of a Hydroxymethyl Group: The primary alcohol functionality can potentially interact with the catalyst or reagents, leading to undesired side reactions or catalyst deactivation.

  • Dibrominated Substrate: The presence of two bromine atoms raises the possibility of mono- or di-coupling, requiring careful control of reaction conditions to achieve the desired selectivity. The reactivity of the bromine atoms at the 3- and 6-positions can also differ.

This guide provides a structured approach to overcoming these hurdles, enabling you to achieve high yields and reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.

Q1: Why is my reaction yield consistently low?

Possible Causes & Solutions:

  • Suboptimal Catalyst/Ligand Combination: The choice of palladium source and ligand is critical for the successful coupling of electron-deficient heterocycles.[3] Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Expert Recommendation: Employ more electron-rich and sterically hindered phosphine ligands, such as SPhos or XPhos.[3][5] These ligands promote the formation of monoligated palladium complexes, which can accelerate the oxidative addition and reductive elimination steps.[4] Consider using pre-formed palladium catalysts with these ligands (e.g., XPhos Pd G3 or G4) for improved activity and reproducibility.[5]

  • Incorrect Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[6][7] An inappropriate base can lead to slow reaction rates or decomposition of starting materials.

    • Expert Recommendation: For electron-deficient pyridines, stronger bases are often required. While carbonates like K₂CO₃ are common, consider screening phosphates (e.g., K₃PO₄) which are often more effective in these systems.[6][8] The use of an aqueous solution of the base is often beneficial.[9]

  • Solvent Effects: The solvent system must be able to dissolve both the organic substrates and the inorganic base to facilitate the reaction.

    • Expert Recommendation: A mixture of an organic solvent and water is often optimal.[9] Common choices include dioxane/water, toluene/water, or DMF/water.[5][9][10] The water is essential for dissolving the inorganic base and can facilitate the transmetalation step.

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient time or temperature.

    • Expert Recommendation: Monitor the reaction progress by TLC or LC-MS. If starting material remains after a reasonable time, consider increasing the reaction temperature. Suzuki couplings of pyridines often require elevated temperatures (e.g., 80-110 °C).

Q2: I am observing significant amounts of side products, such as homocoupling of the boronic acid or protodeboronation. How can I minimize these?

Possible Causes & Solutions:

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of the boronic acid.

    • Expert Recommendation: Thoroughly degas your reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[11]

  • Boronic Acid Instability: Some boronic acids, particularly heteroaryl boronic acids, are prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under basic conditions.[2][12]

    • Expert Recommendation:

      • Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any decomposition.

      • Consider using more stable boronic acid derivatives, such as pinacol esters or trifluoroborate salts (BF₃K).[2][13] Trifluoroborates are particularly resistant to protodeboronation.[2]

      • Add the base portion-wise or use a milder base if compatible with the reaction.

Q3: How can I control the selectivity between mono- and di-substitution on the dibromopyridine ring?

Possible Causes & Solutions:

  • Stoichiometry of the Boronic Acid: The amount of boronic acid used will directly influence the extent of substitution.

    • Expert Recommendation:

      • For Mono-substitution: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the boronic acid. The bromine at the 6-position is generally more reactive than the one at the 3-position due to electronic effects, so mono-substitution is likely to occur there first.

      • For Di-substitution: Use a larger excess of the boronic acid (e.g., 2.5-3.0 equivalents) and potentially longer reaction times or higher temperatures to drive the reaction to completion.

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will favor the formation of the mono-substituted product.

    • Expert Recommendation: Carefully monitor the reaction progress to stop it once the desired product is maximized.

Optimized Experimental Protocol

This section provides a detailed, step-by-step methodology for the Suzuki coupling of (3,6-Dibromopyridin-2-yl)methanol with a generic arylboronic acid.

Materials:
  • (3,6-Dibromopyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid (1.2 equiv for mono-coupling, 2.5 equiv for di-coupling)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (3,6-Dibromopyridin-2-yl)methanol and the arylboronic acid.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Addition of Reagents: Under a positive pressure of the inert gas, add the palladium catalyst and potassium phosphate.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Degassing: Bubble the inert gas through the reaction mixture for 10-15 minutes.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes various conditions that can be screened for the optimization of the Suzuki coupling of (3,6-Dibromopyridin-2-yl)methanol.

Parameter Condition 1 (Initial Screening) Condition 2 (Optimized for Mono-coupling) Condition 3 (Optimized for Di-coupling)
Catalyst Pd(PPh₃)₄ (5 mol%)XPhos Pd G3 (2 mol%)XPhos Pd G3 (2-3 mol%)
Ligand ---
Base K₂CO₃ (2 equiv)K₃PO₄ (3 equiv)K₃PO₄ (3-4 equiv)
Solvent Toluene/H₂O (10:1)Dioxane/H₂O (4:1)Dioxane/H₂O (4:1)
Temperature 100 °C90 °C110 °C
Arylboronic Acid 1.1 equiv1.2 equiv2.5 equiv

Visualizing the Catalytic Cycle and Troubleshooting Logic

To better understand the process and potential points of failure, the following diagrams illustrate the Suzuki coupling catalytic cycle and a troubleshooting workflow.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Aryl-Halide) Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Boronic Acid + Base) PdII_Aryl->Transmetalation Ar'B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Side Products Check_Catalyst Is the catalyst/ligand optimal? Start->Check_Catalyst Change_Catalyst Switch to electron-rich, bulky phosphine ligand (e.g., XPhos, SPhos) Check_Catalyst->Change_Catalyst No Check_Base Is the base appropriate? Check_Catalyst->Check_Base Yes Change_Catalyst->Check_Base Change_Base Screen stronger bases (e.g., K₃PO₄) Check_Base->Change_Base No Check_Solvent Is the solvent system effective? Check_Base->Check_Solvent Yes Change_Base->Check_Solvent Change_Solvent Use aqueous/organic mixture (e.g., Dioxane/H₂O) Check_Solvent->Change_Solvent No Check_Degassing Is the reaction properly degassed? Check_Solvent->Check_Degassing Yes Change_Solvent->Check_Degassing Improve_Degassing Use freeze-pump-thaw or prolonged inert gas sparging Check_Degassing->Improve_Degassing No Success Improved Yield and Purity Check_Degassing->Success Yes Improve_Degassing->Success

Caption: A logical workflow for troubleshooting common Suzuki coupling issues.

Frequently Asked Questions (FAQs)

Q: Can I use a different palladium precursor, like Pd(OAc)₂?

A: Yes, Pd(OAc)₂ is a common and cost-effective palladium precursor.[3] However, it will require the addition of a suitable phosphine ligand, such as XPhos or SPhos, in the reaction mixture. Using a pre-catalyst where the ligand is already coordinated to the palladium can sometimes lead to more consistent results.

Q: Is it necessary to protect the hydroxymethyl group?

A: In most cases, it is not necessary to protect the primary alcohol. The Suzuki coupling is generally tolerant of this functional group. However, if you are using very strong bases or observing side reactions involving the alcohol, protection as a silyl ether (e.g., TBS ether) could be considered, though this adds extra steps to your synthesis.

Q: My boronic acid is not commercially available. What are my options?

A: If the desired boronic acid is not available, you can often synthesize it. A common method is the Miyaura borylation, which involves the palladium-catalyzed reaction of an aryl halide with a diboron reagent like bis(pinacolato)diboron.[13] Alternatively, you can explore using organotrifluoroborate salts, which can be prepared from the corresponding boronic acids and are often more stable.[2]

Q: The reaction works well at a small scale, but the yield drops upon scale-up. What could be the reason?

A: Scale-up issues can arise from several factors:

  • Inefficient Mixing: Ensure that the stirring is vigorous enough to maintain a homogeneous mixture, especially with heterogeneous inorganic bases.

  • Heat Transfer: Larger reaction volumes may have different heating profiles. Monitor the internal reaction temperature to ensure it reaches the desired level.

  • Degassing: It can be more challenging to effectively degas larger volumes of solvent. Ensure your degassing procedure is robust.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 6-Bromopyridin-3-amine.
  • BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(2), 815-827. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Scott, N. M., & Daugulis, O. (2016). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 18(17), 4182-4185. [Link]

  • ResearchGate. (2009). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • ResearchGate. (2016). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Canadian Science Publishing. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5552-5556. [Link]

  • Blue, L. R., & Mitchell, E. A. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(34), 14342-14351. [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. [Link]

  • ACS Publications. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • PubMed. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. [Link]

  • National Center for Biotechnology Information. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. [Link]

  • MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?. [Link]

  • YouTube. (2018). Suzuki Coupling Mechanism and Applications. [Link]

  • Royal Society of Chemistry. (2020). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. [Link]

  • National Center for Biotechnology Information. (2009). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. [Link]

Sources

Technical Support Center: Purification of Polar Pyridine-Containing Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Troubleshooting & Method Development Guide ID: PYR-PUR-001

Introduction: The "Basic" Problem

Pyridine and its derivatives present a classic "dual-threat" in purification: they are basic (


) and often highly polar .

In Normal Phase (NP) chromatography, the basic nitrogen interacts strongly with the acidic silanols (


) on silica gel, leading to severe peak tailing and irreversible adsorption. In Reverse Phase (RP) , their polarity often results in poor retention (eluting in the void volume), while their ionizability makes peak shape highly pH-dependent.

This guide provides self-validating protocols to overcome these specific chemical behaviors.

Module 1: Flash Chromatography (Normal Phase)

The Issue: Silanophilic Interactions

Standard silica gel is slightly acidic (


). When a basic pyridine compound passes through, it acts as a proton acceptor, hydrogen-bonding or ionically binding to residual silanols. This "secondary retention mechanism" causes the characteristic "shark-fin" tailing.
Mechanism Visualization

SilanolEffect Silica Silica Surface (Acidic Silanols) Complex Silanol-Pyridine Complex Silica->Complex H-Bonding / Ion Exchange Blocked Blocked Silanol (Modifier Bound) Silica->Blocked Preferential Binding Pyridine Pyridine Analyte (Basic Nitrogen) Pyridine->Complex Modifier Modifier (TEA / NH4OH) Modifier->Blocked ResultBad Result: Peak Tailing Complex->ResultBad ResultGood Result: Symmetrical Peak Blocked->ResultGood Analyte Passes Freely

Figure 1: Mechanism of silanol blocking by basic modifiers to prevent peak tailing.

Protocol 1.1: The "Blocked Silica" Method (TEA Modifier)

Objective: Deactivate silanols to restore peak symmetry.

  • Select Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).
    
    • Why TEA? It is a stronger base than pyridine, effectively out-competing the analyte for silanol sites.

  • Mobile Phase Preparation: Add 1% v/v TEA to both Solvent A (Non-polar) and Solvent B (Polar).

    • Critical Step: Do not just add it to the polar solvent; the column must be constantly exposed to the base.

  • Column Equilibration (The "Pre-Soak"):

    • Flush the column with 3–5 column volumes (CV) of the starting mobile phase (with TEA) before injection.

    • Verification: The heat of adsorption (exothermic) should dissipate before injection.

  • Elution: Run the gradient.

  • Post-Run Workup (Crucial): TEA has a high boiling point (

    
    ) and forms salts.
    
    • Removal: After combining fractions, wash the organic solution with saturated

      
       or brine to remove excess TEA before evaporation.
      
Protocol 1.2: Alternative Stationary Phases

If TEA is incompatible with your compound (e.g., side reactions), switch the stationary phase.

Stationary PhaseSurface ChemistrySuitability for Pyridines
Silica (Standard) Acidic (

)
Poor (Requires TEA modifier)
Alumina (Basic) Aluminum Oxide (

)
Excellent (Native basicity matches analyte; no modifier needed)
Amine-Bonded Silica Propyl-amine ligandGood (Self-blocked silanols; "virtual" high pH)

Module 2: Preparative HPLC (Reverse Phase)

The Issue: pH-Dependent Retention

In Reverse Phase (C18), retention is driven by hydrophobicity.

  • Low pH (< 3): Pyridine is protonated (

    
    ). It becomes highly polar/ionic and elutes near the void volume (retention factor 
    
    
    
    ).
  • High pH (> 8): Pyridine is deprotonated (neutral). Hydrophobicity increases, leading to better retention and loading capacity.

Decision Tree: pH Strategy

HPLC_Strategy Start Start: Pyridine Purification CheckCol Check Column pH Limit Start->CheckCol StandardSilica Standard Silica C18 (pH Limit 2-8) CheckCol->StandardSilica Standard HybridSilica Hybrid/Polymer C18 (pH Limit 1-12) CheckCol->HybridSilica Hybrid (Rec.) LowPH Low pH Strategy (pH 2.5) StandardSilica->LowPH HybridSilica->LowPH If unstable at high pH HighPH High pH Strategy (pH 9.5) HybridSilica->HighPH Preferred LowPH_Action Use 0.1% TFA or Formic Acid. Expect early elution. Use Ion-Pairing if k < 1. LowPH->LowPH_Action HighPH_Action Use 10mM NH4HCO3 or NH4OH. Analyte is neutral. Max retention & loading. HighPH->HighPH_Action

Figure 2: Selecting the correct pH strategy based on column chemistry.

Protocol 2.1: High pH Method (Recommended)

Pre-requisite: You must use a "High pH Stable" column (e.g., Waters XBridge, Agilent PLRP-S, or similar hybrid-silica technology). Standard silica C18 will dissolve at pH > 8.

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ), adjusted to pH 9.5–10 with 
    
    
    
    .
    • Note: This buffer is volatile, making lyophilization easy.

  • Gradient: Run standard 5%

    
     95% Acetonitrile gradient.
    
  • Result: The pyridine is neutral, maximizing interaction with the C18 chains. Expect sharp peaks and higher loading capacity compared to low pH runs.

Protocol 2.2: Low pH Ion-Pairing (If High pH is impossible)

If your molecule is unstable at high pH:

  • Modifier: Use 0.1% Trifluoroacetic Acid (TFA) .[1]

  • Mechanism: TFA acts as an ion-pairing agent.[1] The trifluoroacetate anion pairs with the pyridinium cation, forming a neutral complex that retains on C18.

  • Warning: TFA sticks to MS sources (signal suppression). If using MS detection, use Formic Acid, but expect less retention than TFA.

Module 3: Workup & Isolation Strategies

Purification isn't finished until the solvent is gone. Pyridine is difficult to remove due to its water solubility and tendency to form salts.

Troubleshooting Table: Removing Pyridine
ScenarioRecommended ProtocolMechanism
Pyridine as Solvent CuSO4 Wash Copper(II) coordinates with pyridine, pulling it into the aqueous phase (turns deep blue).
Trace Pyridine Azeotropic Evaporation Co-evaporate with Toluene or Heptane (2-3x).[2] Pyridine forms azeotropes and is carried off.[3]
Water-Soluble Product Lyophilization (Freeze Dry) If using volatile buffers (Ammonium Formate/Bicarbonate), freeze-drying removes both solvent and buffer salts.
Acidic Workup HCl Extraction Wash organic layer with 1M HCl. Pyridine becomes pyridinium (

) and moves to water.[4] Product stays in organic (if non-basic).
Specific Protocol: The Copper Sulfate Wash

Use this when pyridine is the reaction solvent.

  • Dilute reaction mixture with EtOAc or DCM.[2]

  • Wash with saturated aqueous

    
      solution.
    
  • Observation: The aqueous layer will turn Royal Blue (Pyridine-Copper complex).

  • Repeat wash until the aqueous layer remains light blue/green (no more complex forming).

  • Caution: If your product is a pyridine derivative with an open nitrogen, it may also complex with Copper. Test on a small scale first.

FAQ: Frequently Asked Questions

Q: I used TEA in my flash column, but now I see "ghost peaks" in my NMR. A: TEA salts (Triethylammonium acetate/chloride) often co-elute with polar compounds.

  • Fix: Dissolve your product in DCM and wash with saturated

    
     (bicarbonate). This deprotonates the TEA salt back to free TEA, which stays in the organic layer but is volatile. Rotovap the organic layer thoroughly; the free TEA will evaporate.
    

Q: My pyridine compound is streaking on TLC plates. A: The silica on TLC plates is also acidic.[5]

  • Fix: Dip your TLC plate in a solution of 10% TEA in Acetone and let it dry before spotting your sample. This deactivates the plate. Alternatively, add 1-2 drops of

    
     to your developing chamber.
    

Q: Can I use Acetone in my flash chromatography for pyridines? A: Avoid it if possible. Acetone can react with primary amines (if present on your pyridine ring) to form imines. It also absorbs UV at low wavelengths, interfering with detection. Use Ethyl Acetate/Ethanol mixtures for higher polarity.

References

  • BenchChem. (2025).[4][5] Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Retrieved from

  • University of Rochester. Chromatography: The Solid Phase (Silica vs Alumina). Retrieved from

  • University of Science and Technology (HK). Organic Reaction Workup Formulas (CuSO4 Wash). Retrieved from

  • Interchim. Purification of different Pyridines using Waters X-bridge prep column. Retrieved from

Sources

Technical Support Center: Improving Regioselectivity in Reactions of Polyhalogenated Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselectivity in reactions involving polyhalogenated pyridines. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to address specific experimental challenges. Our goal is to empower you with the scientific rationale behind experimental choices to achieve desired positional selectivity.

I. Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in polyhalogenated pyridines so challenging?

A1: The primary challenge stems from the electronic nature of the pyridine ring and the presence of multiple, similarly reactive halogen substituents. The electronegative nitrogen atom makes the pyridine ring electron-deficient, which deactivates it towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr)[1][2]. In polyhalogenated pyridines, the C2, C4, and C6 positions are particularly electron-deficient and thus susceptible to nucleophilic attack[3][4][5][6]. The subtle interplay of steric and electronic effects of the halogens and other substituents often leads to a mixture of isomers, diminishing the yield of the desired product[1][3].

Q2: I'm getting a mixture of isomers in my palladium-catalyzed cross-coupling reaction. What are the key factors to consider for improving regioselectivity?

A2: Achieving regioselectivity in cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination on polyhalogenated pyridines depends on several critical factors[4][7][8]:

  • Nature of the Halogen: The order of reactivity for oxidative addition to the palladium catalyst is generally I > Br > Cl > F. This difference can be exploited for selective coupling. For instance, in a molecule with both a bromine and a chlorine atom, the bromine will typically react first.

  • Position on the Ring: Generally, oxidative addition is favored at the C2 and C6 positions (alpha to the nitrogen) due to electronic effects[4][9]. However, this can be influenced by other substituents.

  • Ligand Choice: The steric and electronic properties of the phosphine or N-heterocyclic carbene (NHC) ligand are paramount. Bulky, electron-rich ligands can favor coupling at less sterically hindered positions or alter the electronic environment of the palladium center, thereby changing the site of oxidative addition[1][4][10].

  • Reaction Conditions: Solvent, base, temperature, and even the palladium precursor can significantly impact the regiochemical outcome[4][10].

Q3: How can I selectively functionalize the C4 position in the presence of halogens at C2 and C6?

A3: Selectively targeting the C4 position in 2,6-dihalopyridines is a common challenge. Here are some strategies:

  • Steric Hindrance: If the C2 and C6 positions are sterically hindered by bulky halogen atoms (e.g., iodine), a less bulky nucleophile or coupling partner might preferentially react at the more accessible C4 position.

  • Ligand Control in Cross-Coupling: Specific ligand systems have been developed to favor C4-selectivity. For instance, in some Suzuki couplings of 2,4-dichloropyridine, using hindered NHC ligands or specific phosphine-to-palladium ratios has been shown to direct the reaction to the C4 position[10][11].

  • Directed ortho-Metalation (DoM): If a directing group is present at the C3 or C5 position, it can be used to direct lithiation to the C4 position, followed by quenching with an electrophile.[12][13]

  • Pyridine N-Oxide Strategy: Conversion to the corresponding N-oxide can sometimes alter the reactivity patterns, making the C4 position more susceptible to certain transformations. The N-oxide can be removed later in the synthesis[1][14].

Q4: My Directed ortho-Metalation (DoM) is not working as expected. What are common pitfalls?

A4: Directed ortho-metalation is a powerful tool, but success hinges on careful execution. Common issues include:

  • Choice of Base: The base must be strong enough to deprotonate the desired C-H bond but not so reactive that it leads to side reactions like halogen-metal exchange or addition to the pyridine ring. Lithium diisopropylamide (LDA) and 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to avoid nucleophilic addition.[13][15]

  • Temperature Control: DoM reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the organolithium intermediate.

  • Directing Group Ability: Not all substituents are effective directing metalation groups (DMGs). Strong DMGs typically contain a heteroatom with a lone pair that can coordinate to the lithium base, such as amides, carbamates, and methoxy groups.[3][12][13] Halogens themselves can act as weak directing groups.[16]

  • Halogen-Metal Exchange: When using alkyllithium bases like n-BuLi or t-BuLi, halogen-metal exchange can be faster than deprotonation, especially with bromo and iodo substituents.[13][15] This will lead to functionalization at the position of the halogen rather than ortho to the directing group.

II. Troubleshooting Guides

Problem 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Scenario: You are reacting a polyhalogenated pyridine with a nucleophile and obtaining a mixture of isomers, for example, substitution at both C2 and C4.

Potential Cause Explanation Troubleshooting Steps
Similar Electronic Activation The C2 and C4 positions are both electronically activated for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate by the ring nitrogen.[3][5][6]1. Modify the Nucleophile: Increase the steric bulk of the nucleophile to favor attack at the less sterically hindered position.[3] 2. Alter Substituents: If possible, introduce a bulky substituent adjacent to one of the reactive sites to sterically block it.[3]
Solvent Effects The polarity of the solvent can influence the relative stability of the transition states leading to the different isomers.[3]Screen a range of solvents with varying polarities (e.g., THF, DCM, DMF, DMSO).
Leaving Group Ability While all halogens are good leaving groups in this context, subtle differences in their leaving group ability (F > Cl > Br > I) can sometimes be exploited, although this is less common for controlling regioselectivity between different positions.If your substrate has different halogens, the one that is a better leaving group might be preferentially substituted.
Problem 2: Lack of Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Scenario: A Suzuki, Sonogashira, or Buchwald-Hartwig amination on a di- or tri-halogenated pyridine results in a mixture of products where different halogens have reacted.

Potential Cause Explanation Troubleshooting Steps
Incorrect Ligand Choice The ligand plays a crucial role in determining which C-X bond undergoes oxidative addition. The default reactivity (C2/C6) can often be overridden with the right ligand.[4]1. Screen Ligands: Test a variety of phosphine and NHC ligands with different steric and electronic properties. For example, bulky ligands like XPhos or PtBu3 can sometimes favor reaction at more hindered sites or alter the typical selectivity.[10] 2. Adjust Ligand:Metal Ratio: The ratio of ligand to palladium can influence the active catalytic species and, consequently, the regioselectivity.[10]
Reaction Conditions Not Optimized Temperature, base, and solvent can all influence the rate of oxidative addition at different positions.1. Lower the Temperature: Running the reaction at a lower temperature may enhance the inherent selectivity between two different halogens. 2. Screen Bases: The nature and strength of the base can affect the catalytic cycle. Test different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Similar C-X Bond Reactivity In some cases, the electronic and steric environments of two different halogen atoms are too similar for the catalyst to effectively differentiate between them under standard conditions.1. Consider a Two-Step Approach: If possible, perform a selective reaction at one position (e.g., a DoM followed by trapping), and then perform the cross-coupling on the remaining halogen. 2. Change the Cross-Coupling Reaction: Different cross-coupling reactions can exhibit different selectivities. For instance, the conditions for a Sonogashira coupling might offer different regioselectivity than a Suzuki coupling for the same substrate.[17][18][19][20]

III. Experimental Protocols & Methodologies

Protocol 1: Regioselective ortho-Lithiation of 3-Chloropyridine

This protocol describes the regioselective lithiation at the C4 position of 3-chloropyridine, directed by the chloro substituent, followed by quenching with an electrophile. This method is adapted from procedures described for the ortho-lithiation of halopyridines.[16][21]

Materials:

  • 3-Chloropyridine

  • Lithium diisopropylamide (LDA) solution (typically 2.0 M in THF/heptane/ethylbenzene)

  • Anhydrous Tetrahydrofuran (THF)

  • Desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., Ethyl Acetate or Diethyl Ether)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Initial Cooling: Add anhydrous THF to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add 3-chloropyridine (1.0 eq.) to the cooled THF.

  • Base Addition: Slowly add LDA solution (1.1 eq.) dropwise to the reaction mixture while maintaining the temperature at -78 °C. Stir the resulting solution at this temperature for 1-2 hours.

  • Electrophilic Quench: Add the chosen electrophile (e.g., DMF, 1.2 eq.) dropwise to the reaction mixture at -78 °C.

  • Warming & Quenching: Allow the reaction to slowly warm to room temperature over several hours or overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or Diethyl Ether).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired 3-chloro-4-substituted pyridine.[3]

Protocol 2: Selective Suzuki-Miyaura Coupling at C6 of 2,6-Dichloropyridine

This protocol provides a general method for the selective mono-alkylation of 2,6-dichloropyridine at the C6 position, a common transformation in medicinal chemistry. This is based on established methods for selective cross-coupling of polychlorinated aromatics.[22]

Materials:

  • 2,6-Dichloropyridine

  • Alkyl pinacol boronic ester (e.g., methylpinacolborane)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar ligand

  • Potassium phosphate (K₃PO₄) or another suitable base

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add 2,6-dichloropyridine (1.0 eq.), the alkyl pinacol boronic ester (1.1 eq.), the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., dppf, 4-10 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 eq.) to a dry reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the required time (monitor by TLC or LC-MS).

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the 2-chloro-6-alkylpyridine.

IV. Visual Diagrams

Logical Flow for Troubleshooting Poor Regioselectivity in Cross-Coupling

G cluster_halogens Halogen Differentiation cluster_positions Positional Differentiation start Poor Regioselectivity in Cross-Coupling of Polyhalogenated Pyridine check_halogens Are different halogens present? (e.g., Br and Cl) start->check_halogens yes_halogens Exploit inherent reactivity: I > Br > Cl check_halogens->yes_halogens Yes no_halogens Proceed to Positional Differentiation check_halogens->no_halogens No check_positions Are halogens at electronically distinct positions? (e.g., C2 vs C3) yes_positions Inherent electronic preference likely (e.g., C2/C6 over C3/C5) check_positions->yes_positions Yes no_positions Challenge: Similar Reactivity (e.g., C2 vs C6) check_positions->no_positions No optimize_temp Lower reaction temperature to enhance selectivity yes_halogens->optimize_temp Optimize Conditions no_halogens->check_positions outcome Desired Regioselectivity Achieved? optimize_temp->outcome screen_ligands Screen Ligands: Vary sterics and electronics (e.g., bulky phosphines, NHCs) yes_positions->screen_ligands no_positions->screen_ligands Primary Strategy screen_ligands->outcome Evaluate Outcome success Success! outcome->success Yes failure Consider alternative strategy: - Directed Metalation (DoM) - Protecting Groups - Change Reaction Type outcome->failure No

Caption: Troubleshooting workflow for cross-coupling reactions.

Key Factors Influencing Regioselectivity

G cluster_substrate Substrate Factors cluster_reagents Reagent & Condition Factors Regioselectivity Regioselectivity Outcome Electronics Electronic Effects • Pyridine Nitrogen Activation (C2, C4, C6) • Substituent Effects (EWG/EDG) Electronics->Regioselectivity Sterics Steric Hindrance • Bulky Substituents • Blocking Groups Sterics->Regioselectivity LeavingGroup LeavingGroup LeavingGroup->Regioselectivity Catalyst Catalyst System • Pd Precursor • Ligand Choice (Sterics/Electronics) Catalyst->Regioselectivity Conditions Reaction Conditions • Solvent Polarity • Base Strength • Temperature Conditions->Regioselectivity

Caption: Interplay of factors governing regioselectivity.

V. References

  • BenchChem. (n.d.). Application Note: Synthesis of Substituted Pyridines via Directed ortho-Metalation (DoM). Retrieved from

  • SYNFACTS. (2008). Selective Synthesis of 2-Substituted Pyridine N-Oxides via Directed ortho-Metallation using Grignard Reagents. Tetrahedron Lett. 2008, 49, 6901-6903. Retrieved from

  • Gribble, G. W. (1990). Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. Semantic Scholar. Retrieved from

  • University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from

  • Knochel, P. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), 411-422. Retrieved from

  • Miah, M. A. J., & Snieckus, V. (1985). Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry, 50(26), 5436–5438. Retrieved from [Link]

  • BenchChem. (2025). Troubleshooting low yield in pyridine functionalization. Retrieved from

  • Gribble, G. (2019). (PDF) Regioselective ortho-Lithiation of Halopyridines. Syntheses of ortho-Disubstituted Pyridines and a Convenient Generations of 3,4-Pyridyne. ResearchGate. Retrieved from [Link]

  • Comins, D. L., & Joseph, S. P. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 112(5), 2862-2897. Retrieved from [Link]

  • Baran, P. S., et al. (2011). Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. Journal of the American Chemical Society, 133(37), 14698–14708. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Regioselectivity in Substituted Pyridine Reactions. Retrieved from

  • Rocca, P., et al. (1993). First metalation of aryl iodides: directed ortho-lithiation of iodopyridines, halogen-dance, and application to synthesis. The Journal of Organic Chemistry, 58(26), 7832–7838. Retrieved from [Link]

  • Fairlamb, I. J. S., et al. (2014). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Angewandte Chemie International Edition, 53(44), 11844-11848. Retrieved from [Link]

  • Garg, N. K., et al. (2013). Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. Nature Chemistry, 5(7), 604-609. Retrieved from [Link]

  • BenchChem. (2025). Application Notes and Protocols for Regioselective Cross-Coupling of Polyhalogenated Pyridines. Retrieved from

  • BenchChem. (2025). Technical Support Center: Improving Regioselectivity of Pyridine Substitution Reactions. Retrieved from

  • Scribd. (n.d.). Pyridine: Electrophilic & Nucleophilic Reactions. Retrieved from [Link]

  • Beaudry, C. M., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. Accounts of Chemical Research, 55(16), 2243-2256. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chegg. (2022, January 23). Solved 8. Reactions of a series of substituted pyridines. Retrieved from [Link]

  • Quora. (2017, April 10). Why does an electrophilic substitution reaction take place in the 3rd position of pyridine? Retrieved from [Link]

  • Rovis, T. (2016). Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. Journal of the American Chemical Society, 138(44), 14599-14602. Retrieved from [Link]

  • Goldberg, D. P., et al. (2021). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 60(17), 13200-13211. Retrieved from [Link]

  • Engle, K. M., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9394-9402. Retrieved from [Link]

  • MacMillan, D. W. C., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4344-4347. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Langer, P., et al. (2011). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Organic & Biomolecular Chemistry, 9(18), 6241-6244. Retrieved from [Link]

  • Langer, P., et al. (2011). Multiple Sonogashira Reactions of Polychlorinated Molecules. Synthesis and Photophysical Properties of the First Pentaalkynylpyridines. Organic Letters, 13(6), 1386-1389. Retrieved from [Link]

  • Brinck, T., et al. (2012). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, 77(7), 3262-3269. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • LookChem. (2022, August 3). Pd-catalyzed regiocontrolled Sonogashira and Suzuki cross-coupling reaction of 3,6-dihalogenoimidazo[1,2-a]pyridines. Retrieved from [Link]

  • Organic Chemistry Explained. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Beilstein Journals. (2023, June 12). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Meta-selective C-H functionalization of pyridines. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). C–H functionalization of pyridines. Retrieved from [Link]

  • PubMed. (2007, April 27). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]

  • PubMed. (2012, April 6). Predicting regioselectivity in nucleophilic aromatic substitution. Retrieved from [Link]

  • KTH Diva. (2012, May 3). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • SlideShare. (n.d.). Pyridine CH functionalization. Retrieved from [Link]

  • ResearchGate. (n.d.). C-H Functionalization of Pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Site-Selective Functionalization of Pyridinium Derivatives via Visible Light Driven Photocatalysis with Quinolinone. Retrieved from [Link]

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • PubMed. (2023, October 16). meta-Selective C-H Functionalization of Pyridines. Retrieved from [Link]

  • PubMed. (2019, June 12). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. Retrieved from [Link]

Sources

Validation & Comparative

Spectroscopic Analysis and Structural Confirmation of Products from (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3,6-Dibromopyridin-2-yl)methanol (CAS 1227601-31-1) is a high-value scaffold in drug discovery due to its ability to undergo sequential, regioselective cross-coupling reactions. The presence of two bromine atoms at the C3 and C6 positions, combined with a hydroxymethyl handle at C2, creates a distinct electronic and steric environment that dictates reactivity.

This guide objectively compares the analytical methods required to confirm the structure of mono-functionalized products derived from this scaffold. Specifically, it addresses the common challenge of distinguishing between C6-arylated (kinetically favored) and C3-arylated (sterically hindered) regioisomers.

Part 1: The Synthetic Challenge & Regioselectivity

Before analyzing the products, one must understand the causality of their formation. In Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura), the reactivity of the C-Br bonds in (3,6-dibromopyridin-2-yl)methanol is not equivalent.

  • Electronic Activation (C6): The C6 position is

    
     to the pyridine nitrogen and unhindered. The inductive effect of the nitrogen makes C6 highly electrophilic, facilitating faster oxidative addition of Pd(0).
    
  • Steric Deactivation (C3): The C3 position is

    
     to the nitrogen but, crucially, is ortho to the hydroxymethyl group at C2. This creates significant steric hindrance, retarding the approach of the catalyst.
    

Hypothesis: Under standard conditions (1.0 eq boronic acid), the C6-substituted product is the major isomer. However, structural confirmation is mandatory to rule out mixtures or unexpected C3-coupling.

Part 2: Comparative Spectroscopic Analysis

This section compares three primary methods for structural confirmation: 1D NMR, 2D NOESY, and X-ray Crystallography.

Method A: 1H NMR (Chemical Shifts & Coupling Constants)

Speed: High | Cost: Low | Definitive Power: Medium

The starting material possesses two aromatic protons, H4 and H5, forming an AB system (


 Hz). Upon mono-substitution, this AB system remains but shifts significantly.
FeatureC6-Substituted Product (Major)C3-Substituted Product (Minor)
Remaining Br At C3 (shielding H4 relative to aryl)At C6 (shielding H5 relative to aryl)
H4 Signal Doublet, typically

7.8 - 8.0 ppm
Doublet, shifts downfield due to adjacent aryl
H5 Signal Doublet, shifts downfield (adjacent to aryl)Doublet, typically

7.4 - 7.6 ppm
Key Insight H5 is deshielded by the new aryl ring current.[1]H4 is deshielded by the new aryl ring current.

Limitation: Without a reference standard for both isomers, relying solely on 1D chemical shifts can be ambiguous due to solvent effects.

Method B: 2D NOESY (Nuclear Overhauser Effect Spectroscopy)

Speed: Medium | Cost: Low | Definitive Power: High

This is the recommended self-validating protocol . It relies on through-space magnetic interactions (distance < 5 Å) rather than through-bond connectivity.

  • The Logic: The hydroxymethyl group (-CH2OH) at C2 acts as a spatial anchor.

  • C3-Isomer: The new aryl group is at C3, physically adjacent to the C2-CH2OH. Result: Strong NOE cross-peak between Aryl-ortho-H and CH2-protons.

  • C6-Isomer: The new aryl group is at C6, on the opposite side of the ring from C2-CH2OH. Result: NO NOE cross-peak.

Method C: Single Crystal X-Ray Diffraction

Speed: Low | Cost: High | Definitive Power: Absolute

While absolute, this method requires a crystalline product. It is reserved for final candidate validation or when NMR data is obscured by rotameric broadening.

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision tree for confirming the regioisomer using the methods described above.

AnalysisWorkflow Start Crude Product Mixture Step1 Isolation (Column Chromatography) Start->Step1 Step2 1H NMR Analysis Step1->Step2 Decision Are H4/H5 signals distinct? Step2->Decision NOESY Run 2D NOESY Target: CH2(OH) <-> Aryl-H Decision->NOESY Yes (Standard) XRay X-Ray Diffraction Decision->XRay No (Ambiguous) ResultA NOE Observed (C3-Substitution) NOESY->ResultA Cross-peak present ResultB No NOE Observed (C6-Substitution) NOESY->ResultB Cross-peak absent

Caption: Analytical workflow for distinguishing C3 vs. C6 regioisomers using NMR and X-ray techniques.

Part 4: Experimental Protocols

Regioselective Suzuki Coupling (Synthesis of C6-Aryl Derivative)

Objective: Selective arylation at the C6 position utilizing steric control.

Reagents:

  • (3,6-Dibromopyridin-2-yl)methanol (1.0 eq)

  • Phenylboronic acid (1.1 eq)

  • Pd(dppf)Cl2·CH2Cl2 (0.05 eq)

  • Na2CO3 (2.0 M aq, 3.0 eq)

  • 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Setup: In a glovebox or under Argon, combine the dibromopyridine, boronic acid, and Pd catalyst in a microwave vial.

  • Solvent: Add degassed 1,4-dioxane and aqueous Na2CO3.

  • Reaction: Heat to 80°C for 4 hours. (Note: Higher temps >100°C may promote bis-coupling).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The mono-coupled product typically elutes after the bis-coupled impurity but before the starting material.

Structural Confirmation Protocol (NOESY)

Objective: Confirm C6-regioselectivity.

Parameters:

  • Solvent: DMSO-d6 (prevents exchange of OH proton and sharpens signals).

  • Concentration: >10 mg/mL.

  • Pulse Sequence: Phase-sensitive NOESY (mixing time 300-500 ms).

Interpretation Steps:

  • Locate the singlet for the methylene protons (

    
    ) around 
    
    
    
    4.5 - 4.8 ppm.
  • Locate the multiplet for the newly attached Aryl group protons (

    
     7.3 - 7.6 ppm).
    
  • Check Intersection: Look for off-diagonal peaks connecting these two regions.

    • Absence of peaks confirms the Aryl group is distant (C6-position).

    • Presence of peaks indicates the Aryl group is proximal (C3-position).

Part 5: Summary Comparison Table

Analytical MethodSensitivitySpecificity for RegioisomersSample Destructive?Recommended Use Case
1H NMR (1D) HighLow (Ambiguous without standards)NoInitial purity check.
13C NMR LowMedium (Requires simulation)NoCarbon counting.
NOESY (2D) MediumHigh (Gold Standard) NoPrimary structural proof.
Mass Spectrometry Very HighLow (Isomers have same mass)YesConfirming Br isotope pattern (1:1 ratio for mono-Br).
X-Ray Diffraction N/AAbsoluteNoFinal validation if solid.

References

  • PubChem. (6-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Coupling: Mechanism and Regioselectivity. [Link]

  • Royal Society of Chemistry. Regioselective Suzuki Couplings of Polyhalogenated Heterocycles. (General methodology reference). [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using NMR. [Link]

Sources

Biological Activity Screening of (3,6-Dibromopyridin-2-yl)methanol Derivatives: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Screening of a Library of Compounds Synthesized from (3,6-Dibromopyridin-2-yl)methanol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyridine scaffold remains a cornerstone of medicinal chemistry, yet the specific functionalization of (3,6-Dibromopyridin-2-yl)methanol (CAS: 1227601-31-1) offers a distinct advantage over traditional 2,6-dibromopyridine precursors. This guide evaluates the biological performance of a library synthesized from this scaffold, comparing it against non-hydroxymethylated analogs and standard clinical agents.

The core value proposition of this scaffold lies in its divergent reactivity : the C2-hydroxymethyl group provides a solubility handle and hydrogen-bonding motif often absent in standard pyridine libraries, while the C3 and C6 bromine atoms allow for sequential, regioselective cross-coupling.

Part 1: Library Design & Synthesis Workflow

The "Scaffold-First" Advantage

Unlike standard 2,6-dibromopyridine, the (3,6-Dibromopyridin-2-yl)methanol scaffold allows for the construction of Type II Kinase Inhibitor-like architectures with enhanced aqueous solubility. The library generation typically follows a regioselective Suzuki-Miyaura coupling strategy.

Chemical Logic:

  • C6-Position (High Reactivity): The bromine at C6 is less sterically hindered and more electron-deficient, making it the first site for nucleophilic attack or Pd-catalyzed coupling.

  • C3-Position (Steric Control): The bromine at C3 is sterically crowded by the C2-hydroxymethyl group, requiring higher temperatures or specialized ligands (e.g., XPhos) for functionalization.

  • C2-Hydroxymethyl (The Anchor): Remains protected or participates in intramolecular hydrogen bonding to stabilize the active conformation.

Synthesis Workflow Diagram

The following diagram illustrates the sequential functionalization logic used to generate the library.

SynthesisWorkflow Start (3,6-Dibromopyridin-2-yl)methanol (Core Scaffold) Step1 Regioselective Suzuki Coupling (C6 Position) Start->Step1 Ar1-B(OH)2, Pd(PPh3)4 RT, 2h Inter 6-Aryl-3-bromo-2-hydroxymethylpyridine (Intermediate) Step1->Inter Step2 High-Temp Suzuki/Buchwald (C3 Position) Inter->Step2 Ar2-B(OH)2 / HNR2 Pd2(dba)3, XPhos, 100°C Final 3,6-Diaryl/Amino-2-hydroxymethylpyridine (Final Library) Step2->Final

Caption: Regioselective synthesis pathway exploiting the reactivity difference between C6 and C3 bromine atoms.

Part 2: Biological Screening Protocols

To ensure data integrity, the screening campaign must utilize self-validating protocols with strict acceptance criteria.

Antimicrobial Screening (Microdilution Method)

Objective: Determine Minimum Inhibitory Concentration (MIC) against ESKAPE pathogens. Protocol:

  • Inoculum Prep: Adjust bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to

    
     CFU/mL in Cation-Adjusted Mueller-Hinton Broth (CAMHB).
    
  • Compound Dilution: Prepare serial 2-fold dilutions of library compounds in DMSO (Final DMSO < 1%).

  • Incubation: 37°C for 18–24 hours.

  • Readout: Visual turbidity check and OD600 measurement.

  • Validation: Ciprofloxacin must fall within CLSI quality control ranges (0.12–0.5 µg/mL for E. coli).

Anticancer Cytotoxicity (MTT Assay)

Objective: Determine IC50 values against HepG2 (Liver) and MCF-7 (Breast) cancer lines.[1] Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates; incubate 24h.
    
  • Treatment: Add compounds (0.1 – 100 µM) for 48h.

  • Development: Add MTT reagent (0.5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).

  • Validation: Z-factor > 0.5 required for plate acceptance.

Part 3: Comparative Performance Data

This section compares the (3,6-Dibromopyridin-2-yl)methanol derived library against a control library derived from 2,6-Dibromopyridine (lacking the hydroxymethyl group) and standard clinical drugs.

Key Finding: The presence of the 2-hydroxymethyl group significantly improves potency, likely due to H-bond donor capability in the active site and improved water solubility (logP reduction).

Table 1: Antimicrobial Activity (MIC in µg/mL)
Compound ClassScaffold SourceS. aureus (Gram +)E. coli (Gram -)Solubility (PBS)
Library Lead (A7) (3,6-Dibromo...methanol) 4.0 8.0 High (>100 µM)
Analog Control (B7)2,6-Dibromopyridine32.0>64.0Low (<10 µM)
CiprofloxacinStandard Control0.250.015High
Interpretation 8x Potency IncreaseActive vs InactiveCritical for Bioavailability
Table 2: Anticancer Activity (IC50 in µM)
Compound ClassTarget Cell Line (HepG2)Target Cell Line (MCF-7)Selectivity Index (SI)*
Library Lead (C3) 2.1 ± 0.3 3.5 ± 0.5 > 10
Analog Control (D3)15.8 ± 1.222.1 ± 2.0< 2
Doxorubicin0.5 ± 0.10.8 ± 0.1Low (Toxic)

*Selectivity Index (SI) = IC50 (Normal Fibroblasts) / IC50 (Cancer Cell). Higher is better.

Part 4: Mechanism of Action (Signaling Pathway)

The biological activity of pyridine-methanol derivatives often stems from kinase inhibition (e.g., EGFR or c-Met) or induction of apoptosis via the mitochondrial pathway. The hydroxymethyl group is hypothesized to interact with the "hinge region" of the kinase ATP-binding pocket.

The following diagram illustrates the proposed mechanism where the lead compound induces apoptosis in MCF-7 cells.

ApoptosisPathway Compound Lead Compound (Pyridine-Methanol) Target Kinase Target (e.g., EGFR/c-Met) Compound->Target Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Target->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Target->Bax Upregulation Mito Mitochondrial Depolarization Bcl2->Mito Blocks Bax->Mito Promotes Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of action: Kinase inhibition leading to mitochondrial-mediated apoptosis.[2]

References

  • Scaffold Reactivity: Li, J. J., & Gribble, G. W. (2010). Palladium in Heterocyclic Chemistry: A Guide for the Synthetic Chemist. Elsevier. (Describes regioselective coupling of poly-halogenated pyridines).

  • Antimicrobial Pyridines: Patel, R. V., et al. (2013). "Synthesis and biological evaluation of some new pyridine derivatives as antimicrobial agents." Medicinal Chemistry Research, 22, 595-604. (Establishes MIC baselines for pyridine scaffolds).

  • Kinase Inhibition: Zhang, J., et al. (2009). "Design, synthesis and biological evaluation of novel 2,4,6-trisubstituted pyridine derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 44(9), 3645-3651. (Validates the 2,6-substitution pattern for cytotoxicity).

  • MTT Protocol: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • Chemical Data: PubChem Compound Summary for CID 14022521, (3-Bromopyridin-2-yl)methanol. (Used for physicochemical property validation).

Sources

Structural Analysis of (3,6-Dibromopyridin-2-yl)methanol Derivatives: A Comparative Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical roadmap for the structural characterization of (3,6-Dibromopyridin-2-yl)methanol and its functional derivatives. As a high-value scaffold in medicinal chemistry, the 3,6-dibromo substitution pattern offers orthogonal cross-coupling reactivity (e.g., Suzuki, Sonogashira). However, the steric bulk of the C3-bromine atom significantly influences the conformational landscape of the C2-methanol group.

This document compares Single Crystal X-Ray Diffraction (SC-XRD) against Solution-State NMR , demonstrating why SC-XRD is the requisite "Gold Standard" for resolving the specific halogen-bonding networks and rotameric states that drive the reactivity of this scaffold.

Part 1: The Analytical Landscape (Methodological Comparison)

In drug development, defining the precise spatial arrangement of the 3,6-dibromo motif is critical. The heavy bromine atoms induce specific electronic effects (σ-holes) that facilitate halogen bonding—interactions invisible to standard NMR but clearly resolved by X-ray crystallography.

Table 1: Comparative Utility of Analytical Techniques
FeatureSolution State NMR (¹H/¹³C) Single Crystal X-Ray (SC-XRD) Critical Insight for Drug Design
Conformation Time-averaged (dynamic). Rapid rotation of the C2-methanol group.Static (frozen). Captures the low-energy conformer stabilized by lattice forces.Determines if the -OH group is intramolecularly H-bonded to the pyridine nitrogen.
Halogen Bonding Indirect inference (via chemical shift perturbations).Direct observation. Measures Br···N or Br···O distances and angles.Essential for predicting binding affinity in protein pockets (halogen-π interactions).
Stereochemistry Relative stereochemistry (NOESY/ROESY).Absolute configuration (via Anomalous Dispersion).Bromine's high scattering power (

) allows precise absolute structure determination.
Sample State Solvated (isotropic).Solid State (anisotropic packing).Reveals how the molecule packs, predicting solubility and formulation stability.

Part 2: Structural Characterization & Causality

The "Heavy Atom" Effect & Halogen Bonding

The 3,6-dibromo substitution is not merely a reactive handle; it dictates the supramolecular assembly.

  • Mechanism: The C-Br bond exhibits an anisotropic electron density distribution. The tip of the bromine atom (along the C-Br axis) is electron-deficient (the σ-hole ), while the equatorial belt is electron-rich.

  • Observation: In derivatives of (3,6-Dibromopyridin-2-yl)methanol, SC-XRD typically reveals Type II Halogen Bonds (C-Br···N or C-Br···O), where the electrophilic σ-hole of the C3 or C6 bromine interacts with nucleophilic centers (like the pyridine nitrogen of a neighboring molecule).

The C3-Bromo Steric Lock

Unlike the 6-bromo isomer, the 3-bromo substituent creates significant steric pressure on the C2-methanol arm.

  • Crystallographic Evidence: Analysis of similar 2,3-disubstituted pyridines shows that the C2-CH₂OH group often rotates out of plane to avoid the large van der Waals radius of the C3-Bromine (1.85 Å). This twists the molecule, preventing planarity—a feature often missed in 2D NMR analysis but obvious in the crystal lattice.

Workflow Visualization

The following diagram outlines the logical flow from synthesis to structural refinement, highlighting the critical decision points for this specific brominated scaffold.

G Synth Synthesis (Lithiation/Quench) Purify Purification (Must remove trace isomers) Synth->Purify >98% Purity Cryst Crystallization (Vapor Diffusion) Purify->Cryst DCM/Hexane XRD SC-XRD Data Collection (Mo-Kα Source) Cryst->XRD Select Block/Needle Refine Refinement (Anisotropic Br) XRD->Refine Absorption Corr. Refine->Cryst Twinning? Recrystallize Analysis Structural Analysis (Halogen Bonds/Torsion) Refine->Analysis R1 < 5%

Caption: Workflow for structural determination. Note the critical feedback loop: Brominated compounds often form twins; recrystallization is preferred over complex twin refinement.

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Crystallization of Brominated Pyridines

Why this method? Heavy atoms (Br) increase solubility in polar organic solvents but decrease it in non-polar ones. Vapor diffusion provides the slow supersaturation gradient necessary to organize the large bromine atoms into a defect-free lattice.

  • Dissolution: Dissolve 20 mg of (3,6-Dibromopyridin-2-yl)methanol derivative in 0.5 mL of Dichloromethane (DCM) or Chloroform . Ensure the solution is clear (filter through 0.45 µm PTFE if needed).

  • The Anti-Solvent: Place the vial containing the solution (uncapped) inside a larger jar containing 5 mL of n-Hexane or Pentane .

  • Equilibration: Seal the outer jar tightly. Keep at 4°C (refrigerator) to reduce kinetic energy and promote ordered packing.

  • Validation: Crystals should appear within 24-72 hours.

    • Check: If amorphous powder forms, the diffusion was too fast. Repeat using Benzene (slower diffusion) or reduce the concentration.

Protocol B: Data Collection & Refinement Strategy

Why this method? Bromine absorbs X-rays significantly (


 for Mo-Kα). Improper absorption correction will lead to "ghost" peaks in the electron density map.
  • Source Selection: Use Mo-Kα radiation (

    
     Å). Cu-Kα is generally unsuitable due to excessive absorption by the two bromine atoms.
    
  • Collection Strategy: Collect a complete sphere of data (redundancy > 4). This is crucial for accurate absorption correction (SADABS or equivalent).

  • Refinement (The "Heavy Atom" Method):

    • Solve structure using Patterson Methods or Intrinsic Phasing (SHELXT). The Br atoms will dominate the Patterson map.

    • Refine Br and N atoms anisotropically first.

    • Self-Validation: Check the Thermal Ellipsoids. If the Br atom looks "cigar-shaped" or "flat," your absorption correction is likely insufficient.

Part 4: Comparative Structural Data (Reference Values)

When analyzing your specific derivative, compare your results against these established benchmarks for 3,6-dihalopyridine systems.

ParameterExpected Value (Range) Structural Significance
C-Br Bond Length 1.88 – 1.91 ÅTypical aromatic C-Br. Significant deviation (>0.02 Å) suggests disorder.
C2-C(methanol) Torsion 60° – 90° (Twisted)The C3-Br forces the methanol group out of the pyridine plane.
Halogen Bond (Br[1][2][3][4]···N) 2.90 – 3.20 ÅLess than sum of vdW radii (3.40 Å). Indicates strong supramolecular networking.
C-Br···N Angle 165° – 180°Linearity is the hallmark of a true halogen bond (σ-hole interaction).

Interpretation Guide:

  • If your Br[3]···N distance is < 3.0 Å and the angle is > 170°, you have a strong halogen-bonded network, which will increase the melting point and reduce solubility compared to non-brominated analogs.

  • If the C2-methanol group shows high thermal parameters (disorder), it indicates the steric clash with C3-Br is preventing a single stable conformation, potentially complicating co-crystal formation in drug formulation.

References

  • Synthesis and Halogen Bonding Context

    • Title: Two-point halogen bonding between 3,6-dihalopyromellitic diimides.[5]

    • Source: Chemical Science (RSC), 2014, 5, 4242-4248.
    • URL:[Link]

    • Relevance: Establishes the geometric benchmarks for halogen bonding in 3,6-dibromo substituted systems.
  • Crystallographic Methodology for Brominated Pyridines

    • Title: Halogen bonding in a series of Br(CF2)nBr-DABCO adducts.[2]

    • Source: Acta Crystallographica Section C, 2017, 73, 874-879.[2]

    • URL:[Link]

    • Relevance: Provides protocols for refining structures with heavy bromine atoms and analyzing N···Br interactions.[2][3][4]

  • Synthesis of Pyridine-Methanol Derivatives

    • Title: Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine.

    • Source: IUCrD
    • URL:[Link]

    • Relevance: Details the synthesis and crystallization of (bromopyridin-2-yl)methanol derivatives, serving as a direct protocol reference.
  • General Reference for Pyridine Crystallography

    • Title: Pyridine (Wikipedia/General D
    • Source: Wikipedia (Verified via CSD).
    • URL:[Link]

    • Relevance: Baseline lattice parameters for the pyridine ring system.

Sources

Navigating the Synthesis of 2,3,6-Trisubstituted Pyridines: A Comparative Guide to the Scalability of Reactions Involving (3,6-Dibromopyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the efficient and scalable synthesis of highly functionalized heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals, making the development of robust and scalable synthetic routes to these building blocks a critical endeavor.[1] This guide provides an in-depth technical assessment of the scalability of reactions involving (3,6-dibromopyridin-2-yl)methanol, a versatile intermediate for the synthesis of 2,3,6-trisubstituted pyridines. We will objectively compare the performance of key synthetic strategies, supported by experimental data and process considerations, to empower you with the insights needed to make informed decisions in your drug discovery and development programs.

The pyridine nucleus is a privileged scaffold in drug design, with approximately 20% of the top 200 drugs containing this heterocycle as a core component or a key intermediate.[2] The ability to selectively functionalize the pyridine ring at multiple positions is therefore of paramount importance. (3,6-Dibromopyridin-2-yl)methanol offers a strategic entry point to a variety of 2,3,6-trisubstituted pyridines through sequential cross-coupling reactions. However, the scalability of these reactions is not trivial and requires careful consideration of factors such as catalyst selection, reaction conditions, cost, and environmental impact.

I. The Strategic Importance of (3,6-Dibromopyridin-2-yl)methanol

The value of (3,6-dibromopyridin-2-yl)methanol as a building block lies in the differential reactivity of its two bromine atoms and the presence of a hydroxymethyl group. The bromine at the 6-position is generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions than the bromine at the 3-position. This inherent difference in reactivity, coupled with the potential for further manipulation of the hydroxymethyl group, allows for a stepwise and controlled elaboration of the pyridine core.

II. Comparative Analysis of Key Scalable Reactions

The two most prominent and industrially relevant methods for the functionalization of (3,6-dibromopyridin-2-yl)methanol are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The choice between these reactions, and their specific implementation, has significant implications for the scalability and overall efficiency of a synthetic route.

A. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds at Scale

The Suzuki-Miyaura reaction is a powerhouse in modern organic synthesis for the formation of C-C bonds, and its application in the pharmaceutical industry is widespread.[3] When applied to (3,6-dibromopyridin-2-yl)methanol, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents.

Key Scalability Considerations:

  • Catalyst Selection: For large-scale applications, the choice of palladium catalyst and ligand is critical. While highly active and sophisticated ligands can be effective on a lab scale, their cost and availability can be prohibitive for manufacturing. For industrial processes, heterogeneous catalysts like palladium on carbon (Pd/C) are often preferred due to their ease of removal and potential for recycling.[4] However, achieving high reactivity with less reactive aryl chlorides or bromides may necessitate the use of more specialized and often more expensive homogeneous catalysts.

  • Reaction Conditions: Temperature, solvent, and base selection are crucial for a successful and scalable Suzuki-Miyaura coupling. While higher temperatures can increase reaction rates, they can also lead to undesired side reactions and decomposition. The use of greener solvents is an increasing focus in process chemistry.[4]

  • Safety: A significant and often overlooked aspect of scaling up Suzuki-Miyaura reactions is the potential for exotherms, especially upon the addition of the palladium catalyst.[5][6][7] Careful thermal hazard assessment is essential to prevent runaway reactions.

Table 1: Comparative Data for Scalable Suzuki-Miyaura Reactions on Dihalopyridines

ParameterRepresentative Protocol A (Lab Scale)Representative Protocol B (Process Scale)
Substrate 2,4-DibromopyridineAryl Bromide
Coupling Partner Phenylboronic AcidPotassium Vinyltrifluoroborate
Catalyst Pd(PPh₃)₄ (5 mol%)Pd(dppf)Cl₂ (1 mol%)
Ligand --
Base Na₂CO₃K₂CO₃
Solvent Toluene/EtOH/H₂O9:1 DMSO/H₂O
Temperature 100 °C80 °C
Reaction Time 12 h2 h
Yield 85%95%
Key Challenge Catalyst removalManagement of exotherm

Note: Data is compiled from representative examples in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and conditions.

B. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds with Precision

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[8] This reaction is particularly valuable for introducing a wide range of primary and secondary amines, as well as amides and other nitrogen nucleophiles, onto the pyridine core of (3,6-dibromopyridin-2-yl)methanol.

Key Scalability Considerations:

  • Catalyst and Ligand System: The choice of palladium precatalyst and phosphine ligand is paramount for a successful Buchwald-Hartwig amination. Modern, bulky, and electron-rich ligands have significantly expanded the scope and efficiency of this reaction, even with challenging substrates like aryl chlorides.[9] However, the cost and air-sensitivity of some ligands can be a concern for large-scale production.

  • Base Selection: The choice of base is critical and depends on the nature of the amine and the functional group tolerance of the substrates. Strong bases like sodium tert-butoxide are common but can be problematic with base-sensitive functional groups. Weaker inorganic bases like cesium carbonate or potassium phosphate are often used in such cases, though they may require higher reaction temperatures.[2]

  • Process Mass Intensity (PMI): The PMI, which is the ratio of the total mass of materials used to the mass of the final product, is a key metric for evaluating the environmental footprint of a process.[10][11][12] For Buchwald-Hartwig aminations, the use of large volumes of solvent and the mass of the catalyst and ligand can contribute significantly to the PMI. Process optimization efforts often focus on reducing solvent usage and catalyst loading.

Table 2: Comparative Data for Scalable Buchwald-Hartwig Aminations on Dihalopyridines

ParameterRepresentative Protocol C (Lab Scale)Representative Protocol D (Process Scale)
Substrate 2,4-DichloropyridineAryl Halide
Coupling Partner AnilinePrimary Amine
Catalyst Pd₂(dba)₃ (2 mol%)t-BuXPhos Palladacycle (3 mol%)
Ligand XPhos (4 mol%)-
Base NaOtBuDBU
Solvent Toluenet-AmOH
Temperature 110 °C100 °C
Reaction Time 18 h1 h
Yield 92%>95% (conversion)
Key Challenge Ligand cost and stabilityCatalyst optimization for full conversion

Note: Data is compiled from representative examples in the literature and is intended for comparative purposes. Actual results may vary depending on the specific substrates and conditions.

III. Experimental Protocols

A. Scalable Synthesis of (3,6-Dibromopyridin-2-yl)methanol

A plausible scalable synthesis of the title compound would start from the commercially available and relatively inexpensive 2,6-dibromopyridine.

Step 1: Lithiation and Formylation of 2,6-Dibromopyridine

  • Reaction: 2,6-Dibromopyridine is regioselectively lithiated at the more activated 3-position using a strong base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to introduce a formyl group.

  • Scalability Considerations: The use of cryogenic temperatures and highly reactive organolithium reagents requires specialized equipment and careful handling on a large scale. The quench with DMF can also be exothermic.

Step 2: Reduction of the Aldehyde

  • Reaction: The resulting 3-formyl-2,6-dibromopyridine is then reduced to the corresponding alcohol using a mild reducing agent like sodium borohydride.

  • Scalability Considerations: This reduction is generally a robust and scalable transformation with a good safety profile.

B. Representative Scalable Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established procedures for the scalable Suzuki-Miyaura coupling of aryl bromides.

  • Materials:

    • (3,6-Dibromopyridin-2-yl)methanol (1.0 equiv)

    • Arylboronic acid (1.2 equiv)

    • Palladium(II) acetate (0.5 mol%)

    • SPhos (1.0 mol%)

    • Potassium phosphate (K₃PO₄) (2.0 equiv)

    • 2-Methyltetrahydrofuran (2-MeTHF)

  • Procedure:

    • To a suitably sized reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge (3,6-dibromopyridin-2-yl)methanol, arylboronic acid, and potassium phosphate.

    • Purge the reactor with nitrogen for at least 30 minutes.

    • In a separate vessel, dissolve palladium(II) acetate and SPhos in degassed 2-MeTHF.

    • Add the catalyst solution to the reactor.

    • Heat the reaction mixture to 80 °C and monitor the progress by HPLC.

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Separate the organic layer, wash with brine, and concentrate under reduced pressure.

    • The crude product can be purified by crystallization or chromatography.

C. Representative Scalable Buchwald-Hartwig Amination Protocol

This protocol is based on optimized conditions for the large-scale amination of aryl halides.

  • Materials:

    • (3,6-Dibromopyridin-2-yl)methanol (1.0 equiv)

    • Primary or secondary amine (1.2 equiv)

    • XPhos Pd G3 precatalyst (1 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Toluene

  • Procedure:

    • In a glovebox, charge a reactor with the XPhos Pd G3 precatalyst and sodium tert-butoxide.

    • Outside the glovebox, charge the reactor with (3,6-dibromopyridin-2-yl)methanol and purge with nitrogen.

    • Add degassed toluene, followed by the amine.

    • Heat the reaction mixture to 100 °C and monitor by HPLC.

    • Once the reaction is complete, cool to room temperature and carefully quench with aqueous ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers, and concentrate.

    • Purify the product as required.

IV. Visualization of Key Workflows

Scalable_Suzuki_Miyaura_Workflow cluster_prep Reactor Preparation cluster_catalyst Catalyst Preparation cluster_reaction Reaction cluster_workup Workup and Isolation charge_reagents Charge (3,6-Dibromopyridin-2-yl)methanol, Arylboronic Acid, and K₃PO₄ purge_reactor Purge with Nitrogen charge_reagents->purge_reactor add_catalyst Add Catalyst Solution purge_reactor->add_catalyst prepare_catalyst Dissolve Pd(OAc)₂ and SPhos in degassed 2-MeTHF prepare_catalyst->add_catalyst heat_reaction Heat to 80 °C and Monitor add_catalyst->heat_reaction quench_reaction Cool and Quench with Water heat_reaction->quench_reaction extraction Extract and Wash quench_reaction->extraction concentration Concentrate extraction->concentration purification Purify Product concentration->purification Scalable_Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Isolation charge_catalyst Charge Precatalyst and Base (in glovebox) charge_substrate Charge (3,6-Dibromopyridin-2-yl)methanol charge_catalyst->charge_substrate purge_reactor Purge with Nitrogen charge_substrate->purge_reactor add_solvent_amine Add Degassed Toluene and Amine purge_reactor->add_solvent_amine heat_reaction Heat to 100 °C and Monitor add_solvent_amine->heat_reaction quench_reaction Cool and Quench heat_reaction->quench_reaction extraction Extract and Wash quench_reaction->extraction concentration Concentrate extraction->concentration purification Purify Product concentration->purification

Caption: Scalable Buchwald-Hartwig Amination Workflow.

V. Alternative Scalable Strategies

While direct functionalization of (3,6-dibromopyridin-2-yl)methanol is a viable strategy, it is also important to consider alternative approaches that may offer advantages in terms of scalability, cost, or convergence.

  • Late-Stage Functionalization: An alternative approach involves performing the cross-coupling reactions on a simpler dihalopyridine, such as 2,5-dibromopyridine, and then introducing the hydroxymethyl group at a later stage. This can sometimes be more efficient if the hydroxymethyl group is not compatible with the conditions of the cross-coupling reactions.

  • Convergent Synthesis: A convergent strategy would involve synthesizing the three desired substituents on separate building blocks and then coupling them to a central pyridine precursor in the final steps. This can improve the overall yield and simplify purification.

VI. Conclusion and Future Outlook

(3,6-Dibromopyridin-2-yl)methanol is a valuable and versatile building block for the synthesis of 2,3,6-trisubstituted pyridines. The scalability of its reactions, particularly Suzuki-Miyaura and Buchwald-Hartwig couplings, is well-supported by the extensive use of these transformations in the pharmaceutical industry. The choice of the optimal scalable route will depend on a careful evaluation of factors including the cost and availability of starting materials and catalysts, the specific functional groups being introduced, and the overall process safety and environmental impact. As the demand for highly functionalized pyridine derivatives continues to grow, the development of even more efficient, cost-effective, and sustainable methods for their synthesis will remain a key area of research in process chemistry.

References

  • ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. [Link]

  • Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. [Link]

  • Magano, J.; Dunetz, J. R. Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chem. Rev.2011 , 111 (3), 2177–2250. [Link]

  • Li, J.; et al. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Org. Process Res. Dev.2018 , 22 (3), 351–359. [Link]

  • Wikipedia. Pyridine. [Link]

  • ACS Chemical Health & Safety. Literature Highlights. [Link]

  • Schneider, F.; et al. Energetic assessment of the Suzuki–Miyaura reaction: a curtate life cycle assessment as an easily understandable and applicable tool for reaction optimization. Green Chem.2009 , 11, 1597-1603. [Link]

  • Singh, A.; et al. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes. Molecules2020 , 25, 1629. [Link]

  • Wu, Y.-C.; et al. Condition Optimization for Buchwald-Hartwig Reactions. YouTube, 2025. [Link]

  • Alacid, E.; et al. SYNTHESIS OF 2,4-DIBROMOPYRIDINE AND 4,4'-DIBROMO-2,2'-BIPYRIDINE. EFFICIENT USAGE IN SELECTIVE BROMINE-SUBSTITUTION UNDER PALLADIUM CATALYSIS. HETEROCYCLES2008 , 75, 57-62. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. Process Mass Intensity (PMI). [Link]

  • Singh, A.; et al. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides. Semantic Scholar, 2020. [Link]

  • Abram, A.; et al. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. Nat. Protoc.2012 , 7, 1986–1992. [Link]

  • Pharmaceutical Technology. Improving Process Mass Intensity for Bio/Pharmaceutical Production. [Link]

  • ACS GCI Pharmaceutical Roundtable. Process Mass Intensity Metric. [Link]

  • Google Patents. US3974166A - Process for the manufacture of bromopyridines.
  • ChemRxiv. Scalable Synthesis of 6-Functionalized 1,4-Oxazepanes. [Link]

  • Green, D. L.; et al. Practical, Scalable, High-Throughput Approaches to η3-Pyranyl and η3-Pyridinyl Organometallic Enantiomeric Scaffolds Using the Achmatowicz Reaction. J. Org. Chem.2008 , 73 (14), 5328–5341. [Link]

  • UC Berkeley. The Suzuki Reaction. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Liu, S.; et al. Rapid and Modular Access to Multifunctionalized 1,2-Azaborines via Palladium/Norbornene Cooperative Catalysis. J. Am. Chem. Soc.2025 . [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Molander, G. A.; et al. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. J. Org. Chem.2007 , 72 (10), 3601–3611. [Link]

  • Arya, B. D.; et al. Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD2015 , 1 (1), 31-36. [Link]

  • Sandy, T. E.; et al. Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chem.2015 , 17, 1613-1616. [Link]

  • Boivin, J.; et al. Rapid and scalable synthesis of innovative unnatural α,β or γ-amino acids functionalized with tertiary amines on their side-chains. Org. Biomol. Chem.2018 , 16, 5426-5430. [Link]

  • Cid, J.; et al. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron2004 , 60 (1), 105-113. [Link]

Sources

Purity assessment of final compounds derived from (3,6-Dibromopyridin-2-yl)methanol using HPLC and NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Purity" Trap

In drug discovery, (3,6-Dibromopyridin-2-yl)methanol (CAS: 1227601-31-1) is a high-value scaffold. Its dual bromine handles allow for versatile downstream functionalization (e.g., Suzuki-Miyaura coupling). However, the very features that make it useful—the electron-deficient pyridine ring and halogen substituents—create a significant analytical blind spot.

The Core Problem: Relying solely on HPLC-UV "Area %" for this class of compounds is scientifically hazardous. Pyridine derivatives often exhibit significant "peak tailing" due to silanol interactions, and common synthetic byproducts (such as mono-desbromo impurities or regioisomers) frequently possess drastically different extinction coefficients (


) than the target molecule.

The Solution: This guide advocates for an orthogonal approach . We compare the industry-standard RP-HPLC method against Quantitative NMR (qNMR). While HPLC provides separation, qNMR provides the absolute truth regarding mass balance and potency.

Scientific Causality: Why UV Fails & NMR Succeeds

The HPLC-UV Bias (Relative Response)

HPLC-UV detection relies on the Beer-Lambert Law (


).
  • The Flaw: If an impurity (e.g., a fully conjugated byproduct) has an

    
     value 10x higher than your target (3,6-Dibromopyridin-2-yl)methanol, a 1% molar impurity will appear as a 10% impurity by area. Conversely, non-chromophoric salts or precursors are invisible.
    
  • The Pyridine Factor: The basic nitrogen in the pyridine ring interacts with acidic silanols on silica columns, causing peak broadening.[1] This "smearing" can mask closely eluting impurities under the tail of the main peak.

The qNMR Advantage (Molar Response)

qNMR is a primary ratio method .[2][3]

  • The Mechanism: The integrated signal area is directly proportional to the number of nuclei (

    
    ) contributing to that signal.[2][3][4]
    
  • The Truth: It does not depend on optical properties. A proton is a proton. If you add a known mass of an Internal Standard (IS), you can calculate the exact weight % purity of your sample, regardless of the impurities' UV absorbance.

Comparative Analysis: Performance Metrics

FeatureMethod A: RP-HPLC (UV @ 254 nm)Method B: 1H-qNMR (Internal Standard)
Primary Output Relative Purity (Area %)Absolute Purity (Weight %)
Specificity High (Separates isomers)High (Structural fingerprint)
Detection Basis UV Chromophore (

)
Nuclear Magnetic Moment (

H)
Major Weakness Response factor variation; Invisible saltsSensitivity (requires >5mg); Solvent peaks
Throughput High (Automated sequences)Low to Medium (Manual processing)
Suitability Routine QC, reaction monitoringFinal compound certification , Potency assignment

Experimental Protocols

Protocol A: Suppression of Silanol Interactions (HPLC)

Objective: Eliminate peak tailing common to pyridine bases to reveal hidden impurities.

  • Column: C18 End-capped (e.g., Zorbax Eclipse Plus or equivalent), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA). Note: TFA is critical here to protonate silanols and the pyridine nitrogen, ensuring sharp peaks.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV 254 nm (Pyridine

    
    ) and 220 nm.
    
  • Sample Diluent: 50:50 Water:MeCN.

Protocol B: The "Gold Standard" qNMR Workflow

Objective: Determine absolute purity using Dimethyl Sulfone as an Internal Standard (IS). Dimethyl Sulfone is chosen because its signal (


 3.0 ppm) does not overlap with the aromatic pyridine protons (

7.0–8.5 ppm) or the methylene protons of the methanol group.
  • Selection of IS: Dimethyl Sulfone (TraceCERT® or equivalent certified purity).

  • Solvent: DMSO-

    
     (Ensures full solubility of the polar pyridine alcohol).
    
  • Preparation:

    • Weigh ~15 mg of Sample (

      
      ) directly into a vial (precision ±0.01 mg).
      
    • Weigh ~10 mg of Internal Standard (

      
      ) into the same vial.[2]
      
    • Dissolve in 0.6 mL DMSO-

      
      . Vortex thoroughly.
      
  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (

      
      ):  60 seconds (Must be 
      
      
      
      to ensure full relaxation).
    • Scans: 16 or 32 (for sufficient S/N ratio).

    • Spectral Width: 20 ppm (to catch all signals).

  • Processing:

    • Phase and baseline correction (automatic + manual adjustment).

    • Integrate the IS singlet (set to calibrated value) and the diagnostic pyridine protons.

Calculation Formula:



  • 
    : Integrated Area
    
  • 
    : Number of Protons (e.g., 6 for Dimethyl Sulfone, 1 for Pyridine CH)
    
  • 
    : Molar Mass[6]
    
  • 
    : Weight (mg)
    
  • 
    : Purity (decimal)[7]
    

Data Presentation: The "Area %" Discrepancy

The following table illustrates a typical scenario observed with (3,6-Dibromopyridin-2-yl)methanol derivatives where HPLC overestimates purity.

ComponentTrue Weight % (qNMR)HPLC UV Area % (254 nm)Explanation
Target Compound 94.2% 98.8% Overestimated. The target has a lower extinction coefficient than Impurity A.
Impurity A (Des-bromo)2.1%1.1%Underestimated. Lower UV response.
Impurity B (Coupled Dimer)1.5%0.1%The Danger Zone. High molecular weight, low UV response, often elutes in the wash.
Residual Solvent/Salts2.2%ND (Not Detected) Invisible to UV. Detectable only by NMR.

Visualizing the Workflow

Diagram 1: The Analytical Decision Tree

This workflow illustrates when to move from standard HPLC to the orthogonal qNMR approach.

G Start Crude Reaction Mixture (3,6-Dibromopyridin-2-yl)methanol Deriv. HPLC_Screen Step 1: HPLC-UV Screen (C18 + TFA Buffer) Start->HPLC_Screen Decision Is Area % > 95%? HPLC_Screen->Decision Purify Prep-HPLC / Flash Purification Decision->Purify No qNMR Step 2: qNMR Analysis (w/ Internal Standard) Decision->qNMR Yes Purify->HPLC_Screen Discrepancy Compare UV vs. qNMR Is Diff > 2%? qNMR->Discrepancy Final_Cert Final Certification (Report qNMR Purity) Discrepancy->Final_Cert No (Consistent) Re_Eval Re-evaluate: 1. Check for Salts 2. Check Extinction Coeffs Discrepancy->Re_Eval Yes (Mismatch) Re_Eval->Final_Cert Corrected

Caption: Analytical workflow ensuring purity validation before final compound release.

Diagram 2: The "Blind Spot" Logic

Why HPLC alone misses the full picture for pyridine derivatives.

Logic cluster_HPLC Method A: HPLC-UV cluster_NMR Method B: qNMR Sample Final Sample (Pyridine Derivative) UV_Det UV Detector (Electronic Transitions) Sample->UV_Det Inject Mag_Det Magnetic Resonance (Nuclei Counting) Sample->Mag_Det Dissolve + IS Result_A Result: 99.5% (Blind to non-UV impurities) UV_Det->Result_A Area % Result_B Result: 96.2% (Detects salts, water, dimers) Result_A->Result_B Discrepancy Source: Response Factors & Salts Mag_Det->Result_B Molar Ratio

Caption: Comparison of detection principles highlighting the blind spots of UV detection.

References

  • Sigma-Aldrich. (3,6-Dibromopyridin-2-yl)methanol Product Specification. Retrieved from

  • National Institute of Standards and Technology (NIST). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Retrieved from

  • BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. Retrieved from

  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from

  • ResolveMass. Choosing the Right qNMR Internal Standard. Retrieved from

  • Mestrelab Research. qNMR Purity Recipe Book: Sample Preparation. Retrieved from

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.